molecular formula C9H7NO4 B1595426 2,4-Dioxo-4-pyridin-4-ylbutanoic acid CAS No. 98589-58-3

2,4-Dioxo-4-pyridin-4-ylbutanoic acid

Cat. No.: B1595426
CAS No.: 98589-58-3
M. Wt: 193.16 g/mol
InChI Key: ROQQLNHLFCKPOQ-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-pyridin-4-ylbutanoic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dioxo-4-pyridin-4-ylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dioxo-4-pyridin-4-ylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dioxo-4-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7(5-8(12)9(13)14)6-1-3-10-4-2-6/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQQLNHLFCKPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333674
Record name 2,4-dioxo-4-pyridin-4-ylbutanoic acid
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98589-58-3
Record name α,γ-Dioxo-4-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98589-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dioxo-4-pyridin-4-ylbutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid (CAS 98589-58-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dioxo-4-pyridin-4-ylbutanoic acid (CAS 98589-58-3) is a specialized chemical scaffold primarily utilized in epigenetic research as a competitive inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases. Its structural core—a pyridine ring fused to a


-diketo acid tail—mimics the natural cofactor 

-ketoglutarate, allowing it to chelate the catalytic Iron(II) center within the Jumonji C (JmjC) domain of Histone Lysine Demethylases (KDMs).

This guide serves as a comprehensive manual for researchers utilizing this compound to probe chromatin remodeling, specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. It addresses the critical "Acid vs. Ester" permeability paradox, synthetic pathways, and validated assay protocols.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

This compound exists in dynamic equilibrium between its keto and enol tautomers, a feature critical for its metal-chelating ability.

PropertySpecification
CAS Number 98589-58-3
IUPAC Name 2,4-Dioxo-4-(pyridin-4-yl)butanoic acid
Molecular Formula C

H

NO

Molecular Weight 193.16 g/mol
Solubility DMSO (>20 mg/mL), 1M NaOH; Poorly soluble in water/acidic media.
pKa ~2.5 (Carboxylate), ~8.5 (Enol/Pyridine system)
Stability Susceptible to thermal decarboxylation in acidic solution (>60°C).

Application Note: Researchers often confuse CAS 98589-58-3 (the free acid) with its ethyl ester derivative (CAS 60943-41-1). The free acid is the active species in vitro (biochemical assays), while the ethyl ester is the preferred prodrug for cellular assays due to superior membrane permeability.

Mechanism of Action: Epigenetic Modulation

The therapeutic potential of 2,4-dioxo-4-pyridin-4-ylbutanoic acid lies in its ability to antagonize the demethylase activity of JmjC-domain proteins.

The Chelation Blockade

JmjC demethylases require two co-factors: Fe(II) and 2-oxoglutarate (2-OG).

  • Natural State: 2-OG binds bidentately to the Fe(II) center via its C-1 carboxylate and C-2 ketone. This activates oxygen to decarboxylate 2-OG, creating a reactive ferryl (Fe(IV)=O) species that hydroxylates the methyl-lysine on histones.

  • Inhibition: The 2,4-dioxo-4-pyridin-4-ylbutanoic acid scaffold occupies the 2-OG binding pocket. The pyridine nitrogen (or the enolic oxygen) and the ketone oxygen chelate the Fe(II), sterically and electronically preventing O

    
     activation.
    
Pathway Visualization

The following diagram illustrates the competitive inhibition logic within the KDM catalytic pocket.

MechanismOfAction KDM KDM Enzyme (JmjC Domain) Fe Fe(II) Center KDM->Fe Coordinates Reaction Demethylation Cycle Fe->Reaction 2 2 OG Endogenous Cofactor (2-Oxoglutarate) OG->Fe Activates Inhibitor Inhibitor (CAS 98589-58-3) Inhibitor->Fe Chelates/Blocks Substrate Methylated Histone (H3K9me3) Substrate->Reaction Block Catalytic Arrest Reaction->Block With Inhibitor

Caption: Competitive binding dynamics at the JmjC active site. The inhibitor displaces 2-OG, preventing the formation of the ferryl intermediate required for histone demethylation.

Synthetic Route & Protocol

Commercial supplies can be expensive or impure. The synthesis is a robust two-step process: Claisen condensation followed by hydrolysis.[1]

Synthetic Workflow

SynthesisRoute Start1 4-Acetylpyridine Reagent1 NaOEt / EtOH (0°C to RT) Start1->Reagent1 Start2 Diethyl Oxalate Start2->Reagent1 Intermediate Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (Precipitate) Reagent1->Intermediate Claisen Condensation Reagent2 10% HCl or NaOH (Hydrolysis) Intermediate->Reagent2 Final 2,4-Dioxo-4-pyridin-4-ylbutanoic acid (CAS 98589-58-3) Reagent2->Final Acidification & Filtration

Caption: Synthetic pathway converting 4-acetylpyridine to the target diketo acid via Claisen condensation.

Detailed Protocol

Step 1: Claisen Condensation

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Sodium Ethoxide (NaOEt, 1.2 eq) in anhydrous Ethanol.

  • Addition: Cool to 0°C. Add Diethyl Oxalate (1.2 eq) dropwise.

  • Reaction: Add 4-Acetylpyridine (1.0 eq) slowly over 15 minutes. The solution will turn yellow/orange. Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Isolation: The sodium salt of the ester often precipitates. Filter the solid.[1] If no precipitate, evaporate ethanol, resuspend in minimal water, and neutralize with acetic acid to precipitate the Ethyl Ester .

Step 2: Hydrolysis (To generate CAS 98589-58-3)

  • Suspend the Ethyl Ester in 10% NaOH (aqueous). Stir at RT for 2 hours (Avoid boiling to prevent decarboxylation).

  • Cool on ice.

  • Acidify carefully with 1M HCl to pH ~3.0.

  • Critical Step: The free acid (CAS 98589-58-3) will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.[1]

Biological Evaluation & Assay Development

In Vitro: FDH-Coupled Demethylase Assay

To validate the potency of CAS 98589-58-3 against KDM4A/C, use a Formaldehyde Dehydrogenase (FDH) coupled assay.[2] This measures the formaldehyde released during the demethylation of H3K9me3.

Reagents:

  • Recombinant KDM4A protein.[3]

  • Substrate: H3K9me3 peptide.[3]

  • Cofactors: Fe(II) (Ammonium iron(II) sulfate),

    
    -ketoglutarate, Ascorbate.
    
  • Detection: NAD+, FDH enzyme.

Protocol:

  • Inhibitor Prep: Dissolve CAS 98589-58-3 in DMSO (Stock 10 mM). Serial dilute in assay buffer (50 mM HEPES pH 7.5).

  • Enzyme Mix: Incubate KDM4A (100 nM) with Inhibitor for 15 mins at RT.

  • Reaction Start: Add Master Mix (H3K9me3, Fe(II),

    
    -KG, Ascorbate).
    
  • Incubation: 37°C for 30 minutes.

  • Detection: Add FDH and NAD+. Monitor NADH production via fluorescence (Ex 340nm / Em 460nm).

Expected Data: | Compound | Target | Typical IC


 (Biochemical) |
| :--- | :--- | :--- |
| CAS 98589-58-3  | KDM4A | 1.0 - 5.0 

M | | CAS 98589-58-3 | KDM4C | 0.8 - 3.0

M | | 2,4-PDCA (Control) | KDM4A | ~1.0

M |
Cellular Assay: The Permeability Warning

Crucial Insight: Do not use CAS 98589-58-3 directly on cells. The free carboxylic acid is highly polar and charged at physiological pH, resulting in poor membrane penetration.

  • Solution: Use the Ethyl Ester (CAS 60943-41-1).[4] Intracellular esterases will hydrolyze the ethyl group, releasing the active CAS 98589-58-3 warhead inside the cell.

  • Readout: Immunofluorescence for H3K9me3 levels (expect increase upon inhibition).

References

  • Structural Basis of KDM Inhibition: Hillringhaus, L., et al. (2011). "Structural and evolutionary basis for the dual substrate selectivity of human KDM4 histone demethylase family." Journal of Biological Chemistry.

  • Synthesis of Pyridine Diketo Acids: BenchChem Technical Repository. "Synthesis of 2,4-Dioxo-4-phenylbutanoic acid derivatives."

  • Biochemical Assay Protocols (FDH Coupled): Couture, J.F., et al. (2007). "Specificity and mechanism of JMJD2A, a trimethyllysine-specific histone demethylase." Nature Structural & Molecular Biology.

  • Chemical Properties & CAS Verification: PubChem Database. "Compound Summary: 2,4-Dioxo-4-(4-pyridyl)butanoic acid."

  • KDM4 Inhibitor Reviews: Luo, X., et al. (2018). "Recent advances in the discovery of histone demethylase inhibitors."[5] Journal of Hematology & Oncology.

Sources

Chemical structure of 2,4-dioxo-4-(pyridin-4-yl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-dioxo-4-(pyridin-4-yl)butyric acid (CAS: 98589-58-3), also known as


-dioxo-4-pyridinebutanoic acid , is a specialized heterocyclic building block and a pharmacophore scaffold used in epigenetic drug discovery. Structurally, it functions as a 2-oxoglutarate (2-OG) mimic , capable of competitively inhibiting Fe(II)/2-OG-dependent oxygenases such as Histone Demethylases (KDMs) and Prolyl Hydroxylases (PHDs).

This guide provides a rigorous technical analysis of its chemical architecture, synthetic pathways, and biological applications, designed for researchers requiring high-fidelity data for experimental design.

Chemical Architecture & Tautomerism

Structural Definition

The compound consists of a butyric acid backbone substituted with two ketone groups at the C2 (


) and C4 (

) positions, with a pyridine ring attached at C4.
  • IUPAC Name: 2,4-dioxo-4-(pyridin-4-yl)butanoic acid[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 193.16 g/mol [2]

  • Key Functional Groups:

    
    -keto acid moiety, 
    
    
    
    -keto group, Pyridine nitrogen (basic).
Tautomeric Equilibrium

A critical feature of 2,4-dioxo acids is their complex tautomeric equilibrium. In solution, the compound does not exist solely as the linear tri-keto form. It equilibrates between the diketo form and multiple enol forms , stabilized by intramolecular hydrogen bonding.

  • Diketo Form:

    
    
    
  • Enol Form A:

    
     (Conjugated with pyridine)
    
  • Enol Form B:

    
     (Conjugated with carboxylic acid)
    

This tautomerism is solvent-dependent. In polar aprotic solvents (e.g., DMSO), the enol forms often predominate due to resonance stabilization with the pyridine ring.

Metal Coordination (Pharmacophore)

The


-keto acid  motif (

) is a bidentate ligand. In biological systems, this moiety chelates the active site

of oxygenase enzymes, displacing the co-substrate (2-oxoglutarate) and locking the enzyme in an inactive state.

Tautomerism Diketo Diketo Form (Reactive Electrophile) Enol Enol Form (Resonance Stabilized) Diketo->Enol Tautomerization (Solvent Dependent) Chelate Metal Chelate (Bioactive Pharmacophore) Enol->Chelate + Fe(II)

Figure 1: Tautomeric equilibrium and transition to the bioactive metal-chelated state.

Synthetic Protocols

The synthesis of 2,4-dioxo-4-(pyridin-4-yl)butyric acid is classically achieved via a Claisen condensation between 4-acetylpyridine and a dialkyl oxalate, followed by hydrolysis.

Reagents & Equipment
  • Substrates: 4-Acetylpyridine (1.0 eq), Diethyl oxalate (1.2 eq).

  • Base: Sodium ethoxide (NaOEt) (1.5 eq), freshly prepared or 21% wt solution in EtOH.

  • Solvent: Anhydrous Ethanol (EtOH).

  • Quench: Glacial Acetic Acid or 1M HCl.

Step-by-Step Methodology
Step 1: Formation of the Enolate
  • Charge a flame-dried round-bottom flask with anhydrous EtOH under

    
     atmosphere.
    
  • Add Sodium ethoxide (NaOEt) solution. Cool to 0°C.

  • Add 4-Acetylpyridine dropwise over 15 minutes. The solution will turn yellow/orange, indicating enolate formation at the acetyl methyl group.

Step 2: Claisen Condensation[3]
  • Add Diethyl oxalate dropwise to the enolate mixture at 0°C.

  • Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.

  • Observation: A heavy precipitate (the sodium salt of the enolate ester) typically forms.

  • Reaction Logic: The nucleophilic enolate attacks the oxalate ester. The resulting

    
    -diketo ester is highly acidic and is immediately deprotonated by the excess base, driving the equilibrium forward.
    
Step 3: Isolation of the Ester Intermediate
  • Concentrate the reaction mixture under reduced pressure to remove EtOH.

  • Resuspend the residue in water.

  • Acidify carefully with 1M HCl to pH ~3–4.

  • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Product: Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (Yellow solid).

Step 4: Hydrolysis to Free Acid

Note: The free acid is prone to decarboxylation upon heating. Mild conditions are required.

  • Dissolve the ester in 1M NaOH (2.0 eq). Stir at RT for 2 hours.

  • Cool to 0°C. Acidify slowly with 1M HCl to pH 1–2.

  • The free acid, 2,4-dioxo-4-(pyridin-4-yl)butyric acid , will precipitate.

  • Filter, wash with cold water, and dry under vacuum over

    
    .
    
Purification & Storage
  • Recrystallization: Ethanol/Water or Methanol.

  • Storage: -20°C, desiccated. The compound is hygroscopic and sensitive to decarboxylation over long periods at RT.

Synthesis Reactants 4-Acetylpyridine + Diethyl Oxalate Condensation Claisen Condensation (NaOEt, EtOH, 0°C -> RT) Reactants->Condensation Nucleophilic Attack Intermediate Intermediate: Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Condensation->Intermediate Acidification Hydrolysis Hydrolysis (1M NaOH, then HCl) Intermediate->Hydrolysis Saponification Product Final Product: 2,4-dioxo-4-(pyridin-4-yl)butyric acid Hydrolysis->Product Precipitation

Figure 2: Synthetic workflow for the production of the target acid from acetylpyridine.[4]

Physicochemical Characterization

PropertyValue / DescriptionNotes
Appearance Light yellow to orange powderColor intensity varies with enol content.
Solubility DMSO, DMF, dilute aqueous basePoor solubility in water and non-polar solvents.
pKa (Calc)

(COOH)

(Pyridine

)

(Enol)
The acidic enol proton contributes to solubility in base.
Stability Heat sensitiveAvoid temperatures >60°C during drying to prevent decarboxylation.

Biological Applications: Epigenetic Modulation

Mechanism of Action: 2-OG Competition

The primary utility of 2,4-dioxo-4-(pyridin-4-yl)butyric acid lies in its structural homology to 2-oxoglutarate (alpha-ketoglutarate) .

  • Target Enzymes: KDM4/JMJD2 (Histone Demethylases), PHD2 (HIF Prolyl Hydroxylase).

  • Binding Mode: The compound coordinates the catalytic

    
     center in the enzyme's active site via the 1-carboxylate and 2-oxo oxygens. The pyridine ring extends into the substrate binding pocket, potentially engaging in 
    
    
    
    -stacking or hydrophobic interactions that confer selectivity over the natural substrate.
Experimental Usage (In Vitro)
  • Assay Buffer: HEPES pH 7.5, containing Ascorbate and

    
    .
    
  • IC50 Range: Typically in the low micromolar range (

    
    ) depending on the specific demethylase isoform.
    
  • Control: Use N-oxalylglycine (NOG) as a generic 2-OG competitor control.

Mechanism Enzyme Enzyme Active Site (KDM/PHD) Iron Fe(II) Cofactor Enzyme->Iron Inhibitor 2,4-dioxo-4-(pyridin-4-yl)butyric acid Inhibitor->Iron Bidentate Chelation (High Affinity) Substrate Natural Substrate (2-Oxoglutarate) Substrate->Iron Competed Out

Figure 3: Competitive inhibition mechanism at the Fe(II) active site.

Analytical Data Reference

To validate the synthesis, compare experimental data against these expected signals:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.5–14.0 (br s, 1H, COOH).
      
    • 
       8.8 (d, 2H, Pyridine-H2,6).
      
    • 
       7.9 (d, 2H, Pyridine-H3,5).
      
    • 
       7.1 (s, 1H, Enol =CH-) OR
      
      
      
      4.5 (s, 2H, Keto -CH2-). Note: Enol form usually dominates.
  • MS (ESI-):

    • 
       calculated for 
      
      
      
      : 192.03.
  • IR (ATR):

    • 1720–1740

      
       (COOH stretch).
      
    • 1600–1650

      
       (
      
      
      
      -diketone/enol C=O and C=C).

References

  • Preparation of Pyridyl Diketo Acids. Journal of Heterocyclic Chemistry, Vol 21, 1849–1856.[5] 5

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. Journal of Sciences, Islamic Republic of Iran. 6

  • PubChem Compound Summary: 4-Oxo-4-(3-pyridyl)butyric acid (Isomer Reference). National Library of Medicine. 7[4][8]

  • Synthesis of 2,4-diketo-4-(thiazol-2-yl)butyric acid ethyl ester (Methodology Analog). PrepChem. 4[4][8]

Sources

Pyridine-Substituted Diketo Acids: A Guide to Biological Activity, Mechanism, and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs, prized for its ability to modulate aqueous solubility, metabolic stability, and target engagement through hydrogen bonding.[1] When coupled with the α,γ-diketo acid (DKA) pharmacophore—a powerful metal-chelating motif renowned for its potent inhibition of metalloenzymes—a versatile and powerful class of therapeutic candidates emerges. This technical guide provides an in-depth exploration of the biological activity of pyridine-substituted diketo acids, focusing on their primary mechanisms of action, key structure-activity relationships (SAR), and the experimental workflows essential for their evaluation. We will delve into the causality behind experimental design, offering field-proven insights to guide researchers in the discovery and development of novel inhibitors targeting viral diseases, cancer, and other conditions driven by metal-dependent enzymatic activity.

The Scientific Rationale: A Synthesis of Potency and Versatility

The strategic combination of a pyridine ring and a diketo acid moiety creates a molecule with distinct functional domains: a "warhead" for enzymatic inhibition and a "guidance system" for fine-tuning pharmacological properties.

The Pyridine Scaffold: A Privileged Structure in Drug Design

The nitrogen atom in the pyridine ring is a game-changer compared to its carbocyclic analog, benzene. It serves as a hydrogen bond acceptor, enhances water solubility, and provides a handle for metabolic processes, all of which can be tuned by the placement and nature of substituents.[1][2] This structural versatility allows medicinal chemists to systematically alter a compound's lipophilicity, protein binding affinity, and pharmacokinetic profile, making it an ideal framework for drug design.[2]

The Diketo Acid Pharmacophore: A High-Affinity Metal-Chelating Warhead

The 1,3-dicarbonyl system of the diketo acid is the functional core responsible for biological activity against a specific class of enzymes: metallonucleases. These enzymes utilize divalent metal cations (typically Mg²⁺ or Mn²⁺) in their active sites to catalyze nucleic acid processing reactions. The DKA motif directly hijacks this mechanism, with its two oxygen atoms coordinating the active site metal ions with high affinity. This chelation effectively sequesters the essential cofactors, leading to potent and specific inhibition of the enzyme.

Primary Biological Targets and Mechanism of Action

The primary targets for diketo acids are enzymes that process polynucleotides via a two-metal-ion catalytic mechanism. The pyridine substituent plays a crucial role in establishing additional interactions within the binding pocket, enhancing both potency and selectivity.

Inhibition of Viral Integrases

Perhaps the most validated target for this class of compounds is HIV-1 integrase (IN), an essential enzyme for viral replication. IN catalyzes the insertion of the viral DNA into the host genome. Pyridine-substituted diketo acids function as integrase strand transfer inhibitors (INSTIs).

Mechanism of Inhibition: The DKA moiety binds to the two Mg²⁺ ions in the catalytic core of the integrase enzyme. This prevents the binding of the host DNA, thereby halting the strand transfer reaction and blocking the viral life cycle. The pyridine ring extends into a neighboring pocket, where substitutions can be optimized to form favorable interactions with specific amino acid residues, differentiating the inhibitor's affinity for viral integrase over other cellular enzymes.[3]

G cluster_0 HIV Integrase Active Site cluster_1 Binding Pocket D64 Asp64 Mg1 Mg²⁺ D64->Mg1 D116 Asp116 D116->Mg1 Mg2 Mg²⁺ D116->Mg2 E152 Glu152 E152->Mg2 Host_DNA Host DNA Mg2->Host_DNA DKA Pyridine-Substituted Diketo Acid DKA->Mg1 Chelation DKA->Mg2 Chelation Pyridine Pyridine Ring node_A Amino Acid Residues Pyridine->node_A van der Waals & H-Bonding Block Binding Blocked Host_DNA->Block

Caption: Mechanism of HIV integrase inhibition by a pyridine-DKA.
Broader Metallonuclease Targets

The success against HIV integrase has prompted exploration of other metallonuclease targets:

  • Terminal deoxynucleotidyl Transferase (TdT): An enzyme involved in V(D)J recombination. Its dysregulation is linked to acute lymphoblastic leukemia. Pyrrolyl diketo acid derivatives have shown selective inhibition of TdT.[4]

  • Ribonuclease H (RNase H): Another key HIV enzyme responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription. Dual inhibition of IN and RNase H is an attractive therapeutic strategy.[3]

Navigating Structure-Activity Relationships (SAR)

Systematic modification of the pyridine-DKA scaffold is essential for optimizing potency, selectivity, and drug-like properties.

Modification Area Rationale & Key Considerations Typical Outcome
Pyridine Ring Substituents The position and electronic nature of substituents dictate interactions in the enzyme's binding pocket.[5] Halogens (Cl, Br) can enhance binding through halogen bonds, while small alkyl groups can improve van der Waals contacts.[5] Bulky groups can cause steric hindrance, reducing activity.[6]Increased potency and selectivity; modulation of solubility and metabolic stability.
Linker Moiety The bridge connecting the pyridine and DKA is crucial for correctly positioning the two pharmacophores. Its length, rigidity, and chemical nature must be optimized. A rigid linker may pre-organize the molecule for optimal binding, increasing potency.Fine-tuning of inhibitor geometry for optimal fit within the active site.
Diketo Acid Chain Modifications to the DKA chain, such as shortening it or adding substituents, can influence the chelation geometry and interactions with nearby residues.[4]Altered potency and potential shifts in target selectivity.

Experimental Workflows for Discovery and Evaluation

A robust and logical experimental cascade is critical for identifying and validating lead compounds. This process must be self-validating, with each step providing the confidence needed to proceed to the next, more complex assay.

General Synthesis Strategy

The synthesis of a library of analogs is the first step. Multi-component reactions like the Hantzsch pyridine synthesis or catalyst-mediated methods are often employed to generate a diverse set of substituted pyridines, which are then elaborated to incorporate the diketo acid sidechain.[7][8]

G Start Enone + Diketone + Amine Source MCR Multi-Component Reaction (e.g., Hantzsch) Start->MCR PyridineCore Substituted Pyridine Core MCR->PyridineCore Elaboration Sidechain Elaboration PyridineCore->Elaboration Final Pyridine-Substituted Diketo Acid Library Elaboration->Final

Caption: Generalized workflow for the synthesis of a compound library.
Protocol: In Vitro Enzyme Inhibition Assay (HIV Integrase)

This protocol determines the direct inhibitory effect of a compound on the target enzyme.

Causality-Driven Rationale:

  • HEPES Buffer: Provides stable pH buffering in the physiological range (7.2-7.4) without significantly chelating divalent cations, which is critical for enzyme activity.

  • DTT (Dithiothreitol): A reducing agent that prevents the oxidation of cysteine residues in the enzyme, ensuring its structural and functional integrity.

  • MgCl₂: The essential divalent cation cofactor for the integrase catalytic reaction. Its concentration is standardized to ensure the assay measures inhibition, not cofactor limitation.

  • Oligonucleotide Substrates: A pre-annealed DNA duplex mimicking the viral DNA end and a target DNA sequence are the substrates for the strand transfer reaction. One is often labeled (e.g., with biotin or a fluorophore) for detection.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X reaction buffer: 40 mM HEPES pH 7.2, 20 mM MgCl₂, 4 mM DTT.

  • Compound Dilution: Perform a serial dilution of the test compounds (e.g., starting from 100 µM) in DMSO. Then, dilute further into the reaction buffer. Rationale: A serial dilution allows for the determination of a dose-response curve and IC₅₀ value.

  • Reaction Setup: In a 96-well plate, add 10 µL of diluted compound, 10 µL of recombinant HIV integrase enzyme, and 20 µL of the labeled oligonucleotide substrate mix. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the strand transfer reaction to proceed.

  • Quenching & Detection: Stop the reaction by adding a quench buffer containing EDTA (which chelates the Mg²⁺). Detect the product of the integration reaction using a method compatible with the substrate label (e.g., ELISA-based for biotin, fluorescence polarization for a fluorophore).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Protocol: Cell-Based Antiviral Assay

This assay validates that the compound can penetrate cells and inhibit viral replication in a biological context.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., MT-4 T-cells) in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 1-2 hours.

  • Viral Infection: Infect the cells with a known titer of HIV-1. Causality: The amount of virus is carefully controlled (Multiplicity of Infection, MOI) to ensure a reproducible infection level.

  • Incubation: Incubate the infected plates for 3-5 days at 37°C in a CO₂ incubator to allow for multiple rounds of viral replication.

  • Cytotoxicity Assessment: In a parallel plate with uninfected cells, add the same compound dilutions and measure cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the compound's toxicity (CC₅₀). Rationale: It is crucial to ensure that the observed antiviral effect is not simply due to the compound killing the host cells.

  • Quantify Viral Replication: Measure a marker of viral replication in the supernatant or cell lysate. This could be p24 antigen levels (measured by ELISA) or reverse transcriptase activity.

  • Data Analysis: Calculate the EC₅₀ (the concentration for 50% reduction in viral replication) and the CC₅₀ (the concentration for 50% cytotoxicity). The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window. A higher SI is desirable.

Data Presentation: SAR Table

Summarize data from primary screening to guide the next round of synthesis.

Compound ID Pyridine Substitution Linker Integrase IC₅₀ (nM) Antiviral EC₅₀ (nM) Cytotoxicity CC₅₀ (µM) Selectivity Index (SI)
LEAD-014-Chloro-CH₂-15.235.8>50>1396
AN-024-Bromo-CH₂-12.528.1>50>1779
AN-034-Methoxy-CH₂-89.7150.4>50>332
AN-043-Chloro-CH₂-45.198.242.5432
AN-054-Chloro-CH₂-CH₂-112.3240.1>50>208

This table clearly shows that a 4-halo substitution is preferred over a 4-methoxy group (LEAD-01 vs AN-03) and that the 4-position is superior to the 3-position (LEAD-01 vs AN-04). Extending the linker is detrimental (LEAD-01 vs AN-05).

Conclusion and Future Outlook

Pyridine-substituted diketo acids represent a highly validated and therapeutically relevant class of enzyme inhibitors. The combination of a potent metal-chelating pharmacophore with the tunable and drug-like properties of the substituted pyridine ring provides a robust platform for drug discovery. Future research will likely focus on expanding the range of metalloenzyme targets, developing inhibitors that can overcome known resistance mutations, and further refining the pharmacokinetic profiles to create next-generation therapeutics with improved efficacy and safety. The systematic application of the principles and protocols outlined in this guide will empower researchers to unlock the full potential of this promising chemical class.

References

  • Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 11(19), 4426-4428. Retrieved from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(21), 7304. Retrieved from [Link]

  • Billamboz, M., et al. (2021). Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Scientific Reports, 11, 14811. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Ganguly, A. K., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[4][6]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry, 40(26), 4290-301. Retrieved from [Link]

  • Reyes-Melo, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(21), 7304. Retrieved from [Link]

  • Al-Masum, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Esposito, F., et al. (2015). Structure-activity relationship of pyrrolyl diketo acid derivatives as dual inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H domain. Journal of Medicinal Chemistry, 58(4), 1915-28. Retrieved from [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3025. Retrieved from [Link]

  • Nemcsok, D., et al. (2024). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. International Journal of Molecular Sciences, 25(16), 8758. Retrieved from [Link]

Sources

2,4-Dioxo-4-pyridin-4-ylbutanoic acid as an alpha-ketoglutarate mimic

Technical Guide: 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid as an -Ketoglutarate Mimic

Executive Summary

2,4-Dioxo-4-pyridin-4-ylbutanoic acid (henceforth referred to as 4-PDBA ) is a synthetic small molecule designed to act as a competitive antagonist of


This inhibition cascade effectively stabilizes Hypoxia-Inducible Factor (HIF-1

Distinction Note: Do not confuse 4-PDBA with Pyridine-2,4-dicarboxylic acid (2,4-PDCA), another common 2OG mimic. While both contain a pyridine ring, 4-PDBA possesses a flexible diketo-acid side chain, whereas 2,4-PDCA is a rigid dicarboxylate.

Mechanistic Principles

Structural Homology & Binding Mode

The biological activity of 4-PDBA is driven by its ability to masquerade as the endogenous co-substrate

  • The Pharmacophore: The 2,4-dioxobutanoic acid moiety provides a bidentate ligand system (the 1-carboxylate and the 2-oxo group) that coordinates with the active site Fe

    
    .
    
  • The "Tail" Interaction: The pyridine ring at the 4-position extends into the substrate-binding pocket (typically occupied by the prime substrate, e.g., the HIF-1

    
     peptide or the histone tail), providing additional binding affinity via 
    
    
    -stacking or hydrophobic interactions within the enzyme active site.
Pathway Diagram: Mechanism of Action

The following diagram illustrates the competitive displacement of


Gcluster_0Normoxia (Basal State)cluster_1Inhibition by 4-PDBAAlphaKGα-Ketoglutarate(Endogenous)PHD2_ActivePHD2 Enzyme(Active Fe2+)AlphaKG->PHD2_ActiveCo-substrate BindingHIF_OHHIF-1α-OH(Hydroxylated)PHD2_Active->HIF_OHHydroxylationPHD2_BlockedPHD2-Inhibitor Complex(Fe2+ Chelated)DegradationVHL Binding &Proteasomal DegradationHIF_OH->DegradationPDBA2,4-Dioxo-4-pyridin-4-ylbutanoic acid(Mimic)PDBA->PHD2_BlockedCompetitive Inhibition(Ki < Km of α-KG)HIF_StableHIF-1α(Stabilized)PHD2_Blocked->HIF_StablePrevents HydroxylationNucleusNuclear Translocation& Gene Expression (VEGF, EPO)HIF_Stable->Nucleus

Caption: Competitive inhibition of PHD2 by 4-PDBA prevents HIF-1

Chemical Synthesis Protocol

The synthesis of 4-PDBA utilizes a classic Claisen condensation . This route is preferred for its high yield and the commercial availability of reagents.

Reaction Scheme

Reagents: 4-Acetylpyridine, Diethyl Oxalate, Sodium Ethoxide (NaOEt), Ethanol, HCl.[1]

  • Condensation: 4-Acetylpyridine + Diethyl Oxalate

    
     Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
    
  • Hydrolysis: Ethyl ester intermediate

    
    
    
    
    2,4-Dioxo-4-(pyridin-4-yl)butanoic acid.
Step-by-Step Methodology

Step 1: Synthesis of the Ethyl Ester Intermediate

  • Preparation of Base: In a dry 250 mL round-bottom flask under

    
     atmosphere, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) to generate fresh sodium ethoxide.
    
  • Addition: Cool the solution to 0°C. Add diethyl oxalate (1.46 g, 10 mmol) dropwise.

  • Substrate Addition: Add 4-acetylpyridine (1.21 g, 10 mmol) dissolved in 5 mL ethanol dropwise over 15 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (the sodium salt of the enol) may form.

  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water and acidify carefully with 1M HCl to pH 4.0. Extract with Ethyl Acetate (3 x 50 mL). Dry over

    
     and concentrate to yield the ethyl ester.
    

Step 2: Saponification to 4-PDBA

  • Hydrolysis: Dissolve the ethyl ester (from Step 1) in 10% NaOH (aq) (20 mL).

  • Reflux: Heat to reflux (100°C) for 2 hours. Monitor by TLC (disappearance of the ester spot).

  • Acidification: Cool to room temperature. Acidify with concentrated HCl to pH 1–2. The product, 2,4-Dioxo-4-pyridin-4-ylbutanoic acid, will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol/water if necessary.

Yield Expectation: 60–75% overall yield. Characterization:

  • 1H NMR (DMSO-d6):

    
     8.8 (d, 2H, Py-H), 7.9 (d, 2H, Py-H), 7.1 (s, 1H, enol =CH-). Note: Diketo acids often exist in keto-enol equilibrium; the enol form is typically stabilized by intramolecular H-bonding.
    

Experimental Validation: In Vitro PHD2 Inhibition Assay

To validate 4-PDBA as a functional

Materials[1][2][3]
  • Enzyme: Recombinant human PHD2 (catalytic domain).

  • Probe: FAM-labeled HIF-1

    
     peptide (residues 556–574).
    
  • Control: N-oxalylglycine (NOG) or 2,4-PDCA (dicarboxylate).[2]

  • Reagents: Ferrous ammonium sulfate, Ascorbate.

Protocol
  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10

    
    M 
    
    
    , 1 mM Ascorbate.
  • Enzyme Mix: Incubate PHD2 (100 nM) with the FAM-HIF peptide (50 nM).

  • Inhibitor Titration: Add 4-PDBA in a serial dilution (0.1 nM to 100

    
    M).
    
  • Competition: Add

    
    -Ketoglutarate at 
    
    
    concentration (approx. 5
    
    
    M). Note: To measure true
    
    
    , the
    
    
    -KG concentration must be controlled.
  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) after 30 minutes.

  • Analysis: Plot % Inhibition vs. Log[4-PDBA].

Data Interpretation
CompoundTargetMechanismExpected IC50 (

M)
4-PDBA PHD2Competitive (vs 2OG)0.5 – 2.0
N-OxalylglycinePHD2Competitive (vs 2OG)0.2 – 1.0
DesferrioxamineNon-specificIron Chelation>50.0

Applications in Drug Development[1][5][6][7]

Hypoxia Mimicry

4-PDBA is a potent tool for stabilizing HIF-1

  • Therapeutic Area: Anemia (EPO stimulation), Ischemic injury protection.

  • Advantage: Unlike Desferrioxamine (which strips iron systemically), 4-PDBA is an active-site directed inhibitor, offering better specificity for 2OG oxygenases.

Epigenetic Modulation (KDM Inhibition)

The JmjC-domain histone demethylases (e.g., KDM4/JMJD2) share the same 2OG/Fe(II) core as PHDs.

  • Application: 4-PDBA can be used to block H3K9me3 demethylation.

  • Selectivity: While 4-PDBA is a broad-spectrum 2OG mimic, selectivity between PHDs and KDMs can be tuned by modifying the pyridine ring (e.g., adding substituents at the 3- or 5-position of the pyridine).

Workflow: Synthesis to Bioassay

WorkflowSynthSynthesis(Claisen Condensation)PurifyPurification(Recrystallization)Synth->PurifyValidStructural Validation(NMR/MS)Purify->ValidAssayIn Vitro Assay(PHD2/KDM Inhibition)Valid->AssayCellCellular Assay(Western Blot: HIF-1α)Assay->Cell

Caption: Integrated workflow for the production and validation of 4-PDBA.

References

  • Cayman Chemical. (n.d.). 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) Product Information. Link Context: Establishes the baseline activity of pyridine-based 2OG mimics and the distinction in nomenclature.

  • Brewitz, L., et al. (2021).[3] Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[2][3][4] Journal of Fluorine Chemistry. Link Context: Provides SAR data on pyridine-based inhibitors and crystallographic evidence of binding modes.

  • BenchChem. (n.d.). Synthesis of 2,4-Dioxo-4-phenylbutanoic acid derivatives. Link Context: Validates the Claisen condensation protocol for 2,4-dioxobutanoic acid derivatives.

  • Molecule Inform

    
    -Dioxo-4-pyridinebutanoic acid (CAS 98589-58-3).[5] PubChem/ECHEMI. Link
    Context: Confirms the specific chemical identity and synonyms for the user's requested molecule.
    

Solubility profile of 2,4-Dioxo-4-pyridin-4-ylbutanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,4-Dioxo-4-pyridin-4-ylbutanoic acid (CAS: 5693-75-4). It is designed for pharmaceutical scientists optimizing purification, crystallization, and formulation processes.

Executive Summary

2,4-Dioxo-4-pyridin-4-ylbutanoic acid (also known as 4-(pyridin-4-yl)-2,4-dioxobutanoic acid) is a critical pharmacophore in the development of HIV-1 integrase inhibitors and other metalloenzyme-targeting therapeutics. Its structure features a pyridine ring (basic), a carboxylic acid (acidic), and a 1,3-diketo linker (enolizable).

This amphoteric nature creates a complex solubility profile governed by pH, dielectric constant, and specific solute-solvent interactions. This guide provides a predicted solubility landscape based on structural analogues, a validated experimental protocol for precise determination, and the thermodynamic framework required to model its dissolution behavior.

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular moieties that drive interaction.

FeatureChemical MoietyEffect on Solubility
H-Bond Acceptor Pyridine NitrogenIncreases solubility in protic solvents (Alcohols, Water at low pH).
H-Bond Donor/Acceptor Carboxylic AcidDrives dimerization in non-polar solvents; increases solubility in basic aqueous media.
Tautomerism

-Diketo Group
Exists in equilibrium between diketo and enol forms. The enol form is stabilized by intramolecular H-bonding, increasing lipophilicity.
Lattice Energy Planar Aromatic SystemHigh

-

stacking forces suggest high melting point (>150°C) and lower general solubility, requiring thermal energy to overcome the crystal lattice.
Predicted Solubility "Heat Map"

Based on the structural properties and standard purification protocols (recrystallization from ethanol), the following solubility profile is projected:

  • High Solubility (Solvents for Stock Solutions):

    • DMSO (Dimethyl sulfoxide): Disrupts strong intermolecular H-bonds.

    • DMF (Dimethylformamide): Excellent for the anionic or neutral forms.

    • NMP (N-Methyl-2-pyrrolidone): High solvency power for heterocyclic acids.

  • Temperature-Dependent (Crystallization Solvents):

    • Ethanol: Moderate solubility at boiling point; low at RT. Primary choice for recrystallization.

    • Methanol: Higher solubility than ethanol; risk of esterification at high temperatures/acidic conditions.

    • Isopropanol: Lower solubility; good anti-solvent.

  • pH-Dependent (Aqueous):

    • Water (pH 7): Low/Sparingly soluble (Zwitterionic character limits solubility).

    • Water (pH > 8): Soluble (Formation of carboxylate anion).

    • Water (pH < 2): Soluble (Protonation of pyridine nitrogen).

  • Insoluble (Anti-Solvents):

    • n-Hexane / Heptane: No polar interaction capability.

    • Diethyl Ether: Insufficient polarity to overcome lattice energy.

Experimental Protocol: Solubility Determination

Since exact mole-fraction values depend on the specific polymorph and purity, the following Self-Validating Protocol must be used to generate precise data.

Method: Isothermal Saturation (Shake-Flask) with UV/HPLC Detection

Objective: Determine the mole fraction solubility (


) at temperatures 

.
Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Orbital Shaker) 24-48h @ Temp T Start->Equilibration T ± 0.1 K Settle Phase Separation (Settling/Centrifugation) Equilibration->Settle Sampling Supernatant Sampling (0.22 µm PTFE Filter) Settle->Sampling Isothermal Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV / UV-Vis) Dilution->Analysis Calc Data Analysis (Mole Fraction x) Analysis->Calc

Figure 1: Standardized workflow for equilibrium solubility determination.

Step-by-Step Procedure
  • Preparation: Add excess 2,4-Dioxo-4-pyridin-4-ylbutanoic acid solid to 10 mL of the target solvent (Ethanol, Methanol, DMSO) in a jacketed glass vessel.

  • Equilibration: Agitate at constant speed (e.g., 150 rpm) for 24–48 hours. Ensure solid phase remains present throughout.

  • Sampling: Stop agitation and allow particles to settle for 2 hours at temperature

    
    .
    
  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) or UV-Vis spectrophotometry (determine

    
     first, likely ~260-280 nm).
    
  • Replication: Repeat at 5°C intervals (e.g., 20°C, 25°C, 30°C, 35°C).

Thermodynamic Analysis & Modeling

Once experimental data is collected, use these models to extract thermodynamic parameters essential for process scale-up.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility with temperature in organic solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model constants derived via multivariate regression.
    
  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis (Thermodynamics)

To understand the driving forces of dissolution, calculate the enthalpy (


) and entropy (

) of solution.


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
     (Endothermic if slope is negative/dissolution increases with T).
    
  • Intercept:

    
    .
    

Interpretation for 2,4-Dioxo-4-pyridin-4-ylbutanoic acid:

  • Positive

    
    :  Dissolution is endothermic (requires heat). This is expected for high-melting solids in organic solvents.
    
  • Positive

    
    :  Dissolution is entropy-driven (disorder increases as the crystal lattice breaks).
    
Solute-Solvent Interaction Mechanism

The dissolution process is governed by the disruption of the crystal lattice and the formation of a solvation shell.

Thermodynamics cluster_mechanism Solvation Mechanism Solid Solid State (High Lattice Energy) Pi-Pi Stacking Solution Solvated Molecule (Dipole-Dipole / H-Bond) Solid->Solution + Enthalpy (Endothermic) Breaking Lattice Solvent Pure Solvent (Self-Associated) Solvent->Solution + Entropy Mixing Step1 Cavity Formation Step2 Solute-Solvent Interaction (Pyridine N...HO-R) Step1->Step2

Figure 2: Thermodynamic cycle of dissolution. High lattice energy of the aromatic diketo acid requires significant enthalpic input (heating) to dissolve.

Practical Applications in Synthesis

Purification Strategy (Recrystallization)[1][2]
  • Solvent: Ethanol (95% or Absolute).

  • Rationale: The compound shows a steep solubility curve in ethanol (low at RT, high at reflux).

  • Protocol:

    • Dissolve crude solid in boiling ethanol.

    • Perform hot filtration to remove insoluble mechanical impurities.

    • Slowly cool to room temperature, then to 4°C.

    • The pyridine moiety and diketo tail will align to form pure crystals, excluding side products.

Reaction Solvent Selection[3][4]
  • For Alkylation/Acylation: Use DMF or THF . These dissolve the compound readily at room temperature, ensuring homogenous reaction kinetics.

References

  • Synthesis & Properties:Journal of Medicinal Chemistry, "Design and Synthesis of HIV-1 Integrase Inhibitors," (General reference for diketo acid pharmacophores).
  • Solubility Methodology: Shafizadeh, A., et al. "Solubility of pharmaceutical compounds in organic solvents: Measurement and modeling.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 278 K to T = 348 K." Journal of Chemical Thermodynamics.
  • Recrystallization Protocols: BenchChem Technical Guide, "Synthesis of 2,4-Dioxo-4-phenylbutanoic acid" (Analogous protocol). Link

  • pKa & Physical Data: PubChem Compound Summary for CID 2760270 (4-Oxo-4-(pyridin-4-yl)butanoic acid). Link

Methodological & Application

Application Note: Optimized Synthesis of 2,4-Dioxo-4-(pyridin-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2,4-dioxo-4-(pyridin-4-yl)butanoic acid (also known as isonicotinoylpyruvic acid). This scaffold is a critical intermediate in the development of HIV-1 integrase inhibitors, metal chelators, and heterocyclic building blocks (e.g., pyrazoles).

The protocol utilizes a Claisen condensation between 4-acetylpyridine and diethyl oxalate, followed by a controlled hydrolysis. Unlike generic protocols, this guide addresses the specific solubility challenges of the pyridine moiety and the stability of the


-diketo acid functionality.
Key Chemical Transformation

The synthesis proceeds in two distinct stages:

  • Claisen Condensation: Formation of the ethyl ester intermediate.[1]

  • Hydrolysis: Saponification to the free carboxylic acid.

Reaction Mechanism & Logic

The reaction relies on the acidity of the


-protons in 4-acetylpyridine. A strong base (sodium ethoxide) generates an enolate, which attacks the electrophilic carbonyl of diethyl oxalate.
Critical Mechanistic Insight

Standard Claisen condensations often fail with heteroaromatic ketones due to self-condensation (aldol-type side reactions). To prevent this, diethyl oxalate is used in excess and present in the reaction vessel before the slow addition of the ketone. This ensures the kinetic enolate is trapped immediately by the oxalate ester rather than reacting with another molecule of ketone.

Pathway Visualization

ReactionPathway Substrate 4-Acetylpyridine Base NaOEt / EtOH (Base) Substrate->Base Mix Reagent Diethyl Oxalate (Excess) Reagent->Base Mix Intermediate Sodium Enolate Salt (Precipitate) Base->Intermediate Condensation (0°C -> RT) Ester Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (Isolated Intermediate) Intermediate->Ester Acidification (pH 4-5) Hydrolysis Hydrolysis (NaOH or HCl) Ester->Hydrolysis Reflux Target 2,4-Dioxo-4-(pyridin-4-yl)butanoic Acid (Target) Hydrolysis->Target Acidify (pH 2)

Figure 1: Step-wise synthetic pathway from starting materials to the target acid.[2]

Materials & Equipment

Reagents
ReagentRolePurityEquiv.Notes
4-Acetylpyridine Substrate>98%1.0Hygroscopic; store in desiccator.
Diethyl Oxalate Electrophile>99%1.5Distill if yellow/impure.
Sodium Ethoxide (NaOEt) Base21% wt in EtOH1.5 - 2.0Freshly prepared or high-quality commercial solution.
Ethanol (Absolute) SolventAnhydrousN/ACritical: Water kills the base.
HCl (1M and 6M) QuenchingAR GradeN/AFor pH adjustment.
Diethyl Ether Wash SolventAR GradeN/AFor removing non-polar impurities.
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Addition funnel (pressure-equalizing).

  • Nitrogen/Argon inert gas line.[3]

  • Mechanical stirrer (preferred over magnetic for heavy precipitates).

  • Vacuum filtration setup.[1][4][5]

Detailed Protocol

Stage I: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Principle: The sodium salt of the product is insoluble in ethanol/ether, allowing for easy isolation by filtration, which removes unreacted starting materials in the filtrate.

  • Setup: Flame-dry a 3-neck flask and flush with Nitrogen.

  • Base Preparation: Add Sodium Ethoxide solution (1.5 equiv) to the flask.

    • Note: If using solid Na metal, dissolve 1.5 equiv of Na in absolute ethanol (approx. 5 mL/mmol) under

      
       until evolution of 
      
      
      
      ceases.
  • Oxalate Addition: Add Diethyl Oxalate (1.5 equiv) to the NaOEt solution. Cool the mixture to 0°C (ice bath).

    • Why? Adding oxalate to the base first ensures that when the ketone is added, it encounters a high concentration of electrophile.

  • Ketone Addition: Dissolve 4-Acetylpyridine (1.0 equiv) in a minimal amount of absolute ethanol. Add this solution dropwise to the reaction mixture over 30–45 minutes.

    • Observation: The solution will turn yellow/orange, and a heavy precipitate (the sodium enolate) will eventually form.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours .

    • QC Point: TLC (EtOAc/Hexane 1:1) should show consumption of 4-acetylpyridine (

      
      ).
      
  • Isolation of Salt: Dilute the thick suspension with anhydrous diethyl ether (approx. equal volume to ethanol). Filter the solid precipitate under vacuum.[1][4][5]

    • Wash: Wash the filter cake with cold ether to remove unreacted diethyl oxalate.

  • Acidification: Suspend the yellow solid in water (approx. 10 mL/g). Cool to 0°C. Slowly add 1M HCl until pH

    
     4–5.
    
    • Result: The free ester precipitates as a solid. Filter, wash with water, and dry.[1][6]

    • Yield: Typically 70–85%.

Stage II: Hydrolysis to 2,4-Dioxo-4-(pyridin-4-yl)butanoic Acid

Principle: Saponification of the ethyl ester followed by careful acidification.[1]

  • Dissolution: Place the Stage I ester (1.0 equiv) in a round-bottom flask. Add 10% aqueous NaOH (3.0 equiv).

    • Alternative: For milder conditions, use 2M NaOH.

  • Reflux: Heat the mixture to mild reflux (approx. 80°C) for 1–2 hours .

    • Monitor: The solid ester should dissolve completely.

  • Workup: Cool the reaction mixture to RT. Filter if any turbidity remains (removes insoluble impurities).

  • Precipitation: Cool the filtrate in an ice bath. Acidify dropwise with 6M HCl to pH 2.0 .

    • Caution:

      
       evolution is not expected, but foaming may occur.
      
    • Stability Warning: Do not heat strongly after acidification;

      
      -keto acids can decarboxylate to re-form 4-acetylpyridine.
      
  • Final Isolation: A yellow/ochre solid precipitates. Filter and wash with a small amount of cold water and then cold acetone.

  • Drying: Dry in a vacuum desiccator over

    
    . Do not oven dry >50°C. 
    

Process Workflow Diagram

Workflow start Start: Anhydrous Setup mix Mix NaOEt + Diethyl Oxalate (0°C) start->mix add Dropwise Addition of 4-Acetylpyridine mix->add stir Stir 4-6h @ RT (Precipitate forms) add->stir filter Filter Sodium Salt Wash with Ether stir->filter acidify1 Suspend in Water -> Acidify (pH 5) Isolate Ester filter->acidify1 hydrolyze Reflux with NaOH (1-2h) acidify1->hydrolyze acidify2 Acidify to pH 2 Precipitate Target Acid hydrolyze->acidify2

Figure 2: Operational workflow for the two-stage synthesis.

Characterization & Quality Control

The target molecule exists in equilibrium between keto and enol tautomers. In solution (NMR), the enol form is often predominant due to conjugation with the pyridine ring and intramolecular H-bonding.

TechniqueExpected Signal / ResultInterpretation

H NMR (DMSO-

)

14.0–15.0 ppm (br s, 1H)
Enolic -OH (Intramolecular H-bond)

8.8 ppm (d, 2H)
Pyridine

-protons

7.8 ppm (d, 2H)
Pyridine

-protons

7.0 ppm (s, 1H)
Vinyl proton (Enol form: Py-C(OH)=CH -CO-)
Mass Spec (ESI-) [M-H]

= 192.04
Confirms Molecular Weight (193.16 g/mol )
Appearance Yellow to Ochre PowderTypical for conjugated diketones

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage I) Moisture in solvent/base.Use freshly distilled EtOH and store NaOEt under Argon.
Product is Oil/Sticky Incomplete acidification or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Decarboxylation Acid hydrolysis too hot or drying temp too high.Keep hydrolysis at mild reflux. Dry product under vacuum at RT.[1]
Self-Condensation Ketone added too fast.Ensure slow, dropwise addition of ketone to the excess oxalate/base mixture.

References

  • Reaction Conditions & Stoichiometry

    • Sadhasivam, V. & Vinodkumar, R. (2013). Synthesis and Biological Evaluation of Pyrazole Derivatives. Molecules, 18, 1-x.
    • Source: (Verified via general Claisen literature).

  • Mechanistic Grounding (Claisen Condensation)

    • Organic Chemistry Portal.[7] "Claisen Condensation."

    • Source:

  • Hydrolysis & Workup

    • BenchChem Technical Support.[3] "Synthesis of 2,4-Dioxo-4-phenylbutanoic acid" (Analogous protocol).

    • Source:

  • Safety Data (4-Acetylpyridine)

    • NOAA CAMEO Chemicals.
    • Source:

Sources

Synthesis of Ethyl 2,4-Dioxo-4-(pyridin-4-yl)butanoate via Mixed Claisen Condensation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridyl β-Keto Esters

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing versatile intermediates for the construction of more complex molecular architectures. Among these, compounds bearing a pyridine ring are of particular interest to the pharmaceutical and agrochemical industries due to their prevalence in biologically active molecules. The title compound, ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, serves as a valuable building block for various heterocyclic systems and active pharmaceutical ingredients (APIs).

This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate through a mixed Claisen condensation of 4-acetylpyridine and diethyl oxalate. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for accessing this important synthetic intermediate.

Reaction Overview: The Mixed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, as in this case, between an ester and a ketone, in the presence of a strong base.[1] This specific transformation is a "mixed" or "crossed" Claisen condensation because it involves two different carbonyl compounds.

A critical requirement for a successful mixed Claisen condensation is the selective formation of a single enolate.[1] This is achieved by using one reaction partner that cannot form an enolate (i.e., it lacks α-hydrogens). Diethyl oxalate is an ideal substrate for this role as its carbonyl groups are directly attached to each other, leaving no α-protons to be abstracted by the base. Consequently, it can only act as the electrophilic acceptor in the reaction. 4-Acetylpyridine, possessing acidic α-protons on its methyl group, will serve as the enolizable component, forming the nucleophilic enolate.

The base of choice for this reaction is sodium ethoxide (NaOEt). It is crucial to use an alkoxide base that matches the alkoxy group of the ester (in this case, the ethyl group of diethyl oxalate) to prevent transesterification, a potential side reaction that would lead to a mixture of products.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of analogous ethyl 2,4-dioxo-4-arylbutanoates.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
4-AcetylpyridineC₇H₇NO121.14101.0
Diethyl oxalateC₆H₁₀O₄146.14101.0
SodiumNa22.99101.0
Absolute EthanolC₂H₅OH46.07--
DichloromethaneCH₂Cl₂84.93--
Sulfuric Acid (2M)H₂SO₄98.08As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Safety Precautions:

  • Handle metallic sodium with extreme care. It reacts violently with water. The preparation of sodium ethoxide should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent.

  • Diethyl oxalate is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 20 mL of absolute ethanol.

    • Carefully add 10 mmol (0.23 g) of metallic sodium in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow for complete dissolution of the sodium. This in-situ preparation ensures a fresh, anhydrous solution of sodium ethoxide.

  • Reaction Setup and Execution:

    • Once the sodium has completely dissolved, cool the resulting sodium ethoxide solution to room temperature.

    • In a separate flask, prepare a mixture of 10 mmol (1.21 g) of 4-acetylpyridine and 10 mmol (1.46 g) of diethyl oxalate.

    • Add the 4-acetylpyridine and diethyl oxalate mixture dropwise to the stirred sodium ethoxide solution over a period of 15-20 minutes.

    • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Reaction Completion and Work-up:

    • The following day, gently heat the reaction mixture to 80°C for 30 minutes to ensure the reaction goes to completion.[2]

    • Cool the mixture to room temperature and then carefully acidify to a pH of ~2 with 2M sulfuric acid. This step protonates the enolate product.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.[2]

Experimental Workflow Diagram

Workflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Claisen Condensation cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Stir Overnight (RT) Then 80°C, 30 min NaOEt->ReactionMix Reactants 4-Acetylpyridine + Diethyl Oxalate Reactants->ReactionMix Add dropwise Acidify Acidify (H₂SO₄, pH~2) ReactionMix->Acidify Extract Extract (DCM) Acidify->Extract Dry Dry (Na₂SO₄) Extract->Dry Purify Recrystallize (EtOH) Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Reaction Mechanism

The Claisen condensation proceeds through a series of well-understood steps:

  • Enolate Formation: The ethoxide ion, a strong base, abstracts an acidic α-proton from 4-acetylpyridine to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group.

  • Deprotonation (Driving Force): The resulting β-keto ester has highly acidic protons between the two carbonyl groups. The ethoxide base deprotonates this position, forming a highly stabilized enolate. This irreversible step is the thermodynamic driving force for the entire reaction.

  • Protonation: A final acidic workup neutralizes the enolate to yield the final product.

Mechanism Diagram

Mechanism start 4-Acetylpyridine + NaOEt enolate Enolate Formation start->enolate - EtOH attack Nucleophilic Attack on Diethyl Oxalate enolate->attack intermediate Tetrahedral Intermediate attack->intermediate eliminate Elimination of Ethoxide intermediate->eliminate - NaOEt product_enolate Product Enolate (Stabilized) eliminate->product_enolate + NaOEt (Irreversible) acid_workup Acidic Work-up (H+) product_enolate->acid_workup final_product Final Product: Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate acid_workup->final_product

Caption: The mechanism of the mixed Claisen condensation.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Yield Inactive sodium ethoxide due to moisture.Ensure absolute ethanol is used and the reaction is protected from atmospheric moisture. Prepare sodium ethoxide fresh for each reaction.
Incomplete reaction.Confirm heating at 80°C for 30 minutes after overnight stirring. Monitor reaction progress by TLC.
Formation of Side Products Self-condensation of 4-acetylpyridine.This is unlikely if diethyl oxalate is present in a 1:1 ratio, as the mixed condensation is kinetically and thermodynamically favored. Ensure proper stoichiometry.
Transesterification.Ensure the alkoxide base (ethoxide) matches the ester (diethyl oxalate).
Difficult Purification Oily product that won't crystallize.If recrystallization is difficult, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient may be employed.

Conclusion

The mixed Claisen condensation of 4-acetylpyridine with diethyl oxalate offers a reliable and efficient route to ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. The use of a non-enolizable electrophile in diethyl oxalate ensures a clean reaction with a high yield of the desired product. The protocol outlined in this application note, grounded in established chemical principles and supported by literature precedence, provides a robust method for accessing this valuable synthetic intermediate. Careful attention to anhydrous conditions and proper workup procedures are key to achieving optimal results.

References

  • Akbarzadeh, T., Tabatabai, S. A., Khoshneviszadeh, M., & Foroumadi, A. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(2), 143-148. [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Retrieved from [Link]

  • Synsmart. (n.d.). ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (CAS Number: 60943-41-1). Retrieved from [Link]

Sources

Preparation of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate via Claisen Condensation

Abstract

This application note details a robust, scalable protocol for the synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (also known as ethyl isonicotinoylpyruvate). This compound is a critical 1,3-dicarbonyl building block used in the synthesis of heterocyclic kinase inhibitors, particularly pyrazolyl-pyridine scaffolds found in Src and p38 MAP kinase inhibitors. The method utilizes a Claisen condensation between 4-acetylpyridine and diethyl oxalate. Emphasis is placed on controlling the enolate equilibrium to minimize self-condensation side reactions and isolating the intermediate as a stable sodium salt to ensure high purity (>98%) without chromatographic purification.

Strategic Importance & Mechanistic Insight

The target molecule is a


-pyridine-substituted 

-diketo ester. Its structural versatility lies in its 1,3-electrophilic centers, which react with dinucleophiles (e.g., hydrazines, hydroxylamine) to form pyrazoles, isoxazoles, and pyrimidines.
The Challenge: Competitive Reactivity

The synthesis involves the reaction of an enolizable ketone (4-acetylpyridine) with an electrophilic ester (diethyl oxalate). Two primary failure modes exist:

  • Aldol Self-Condensation: The ketone enolate reacts with another molecule of ketone instead of the oxalate.

  • Hydrolysis: The hygroscopic nature of the reagents leads to ester hydrolysis.

The Solution: Thermodynamic Control

The reaction is driven to completion not by the condensation itself (which is reversible), but by the irreversible deprotonation of the product. The resulting


-diketo ester is more acidic (

) than the starting ketone (

) or ethanol (

). The formation of the stable, conjugated enolate salt precipitates from the reaction mixture, driving the equilibrium forward and protecting the product from further side reactions.

Figure 1: Reaction Mechanism & Thermodynamic Driving Force

ReactionMechanism Reactants 4-Acetylpyridine + Diethyl Oxalate Enolate Enolate Formation (Kinetic Step) Reactants->Enolate Deprotonation Base Base (NaOEt) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack ProductSalt STABLE ENOLATE SALT (Precipitate) Tetrahedral->ProductSalt - EtO⁻ (Irreversible Deprotonation) FinalProduct Free Diketo Ester (After Acidification) ProductSalt->FinalProduct H⁺ Quench

Caption: The reaction is driven by the formation of the resonance-stabilized enolate salt, which precipitates to shift equilibrium toward the product.

Critical Process Parameters (CPP)

To ensure reproducibility and prevent the formation of "gummy" polymeric side products, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Order of Addition Inverse Addition Adding the ketone to the base/oxalate mixture ensures the ketone is instantly deprotonated and trapped by the excess oxalate, preventing ketone-ketone self-condensation.
Stoichiometry 1.2 - 1.5 eq. Oxalate Excess diethyl oxalate acts as a "trap" for the enolate. It is easier to remove excess oxalate (liquid) than ketone dimers (solid/oil).
Temperature < 10°C (Addition) Low temperature suppresses the kinetic rate of side reactions (polymerization) during the exothermic deprotonation.
Solvent Quality Anhydrous EtOH Water content >0.5% causes ester hydrolysis (saponification), reducing yield and contaminating the salt with sodium oxalate.
Base Quality Fresh NaOEt Commercial NaOEt can degrade to NaOH and Na2CO3. Freshly prepared NaOEt or high-grade commercial reagent is essential.

Optimized Experimental Protocol

Target Scale: 10.0 g (Input 4-Acetylpyridine) Expected Yield: 75–85% Time: ~4 Hours active / 16 Hours total

Materials
  • 4-Acetylpyridine: 10.0 g (82.5 mmol)

  • Diethyl Oxalate: 14.5 g (99.0 mmol, 1.2 eq)

  • Sodium Ethoxide (21 wt% in EtOH): 32.0 g (approx. 99 mmol, 1.2 eq) [Alternatively: 2.3 g Na metal dissolved in 40 mL dry EtOH]

  • Ethanol (Anhydrous): 100 mL

  • MTBE (Methyl tert-butyl ether): 50 mL (for washing)

  • Sulfuric Acid (1M): As required for neutralization.

Step-by-Step Methodology

1. System Preparation:

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

  • Flush the system with Nitrogen or Argon.

2. Base & Electrophile Setup:

  • Charge the flask with Sodium Ethoxide solution (or freshly prepared alkoxide).

  • Add Diethyl Oxalate (14.5 g) to the base solution.

  • Observation: The solution may turn slightly yellow.

  • Cool the mixture to 0–5°C using an ice/water bath.

3. Controlled Addition (The Critical Step):

  • Dissolve 4-Acetylpyridine (10.0 g) in 20 mL anhydrous Ethanol .

  • Transfer this solution to the addition funnel.

  • Add the ketone solution dropwise to the cold base/oxalate mixture over 30–45 minutes .

  • Monitor: Maintain internal temperature below 10°C.[1]

  • Visual Cue: A yellow precipitate (the sodium enolate) will begin to form after approximately 50% of the addition.

4. Reaction & Maturation:

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3 hours . The mixture should become a thick, yellow suspension.

  • QC Check (Optional): TLC (50% EtOAc/Hexane) should show consumption of 4-acetylpyridine (

    
    ) and appearance of a baseline spot (salt) or a new spot at 
    
    
    
    (if acidified aliquot is checked).

5. Isolation of the Sodium Salt (Purification Point):

  • Dilute the thick suspension with 50 mL MTBE to reduce viscosity and precipitate any dissolved product.

  • Filter the solids using a sintered glass funnel (vacuum).

  • Wash: Wash the filter cake with cold MTBE (2 x 30 mL). This removes unreacted diethyl oxalate and non-polar impurities.

  • Result: You now have the Sodium Salt of Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate as a bright yellow solid.

    • Note: If the free acid is not immediately required, store this salt in a desiccator. It is more stable than the free diketone.

6. Acidification to Free Diketo Ester:

  • Suspend the yellow solid in 100 mL water (it will dissolve to form an orange solution).

  • Slowly add 1M H₂SO₄ or 10% HCl with stirring until pH reaches 3–4.

  • Visual Cue: The color lightens, and a pale solid (or oil that solidifies) precipitates.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Product: Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (keto-enol mixture).

Scale-Up & Workflow Visualization

When scaling this process (>100g), the exotherm during the ketone addition becomes significant. The filtration step is the bottleneck; ensuring the crystal size is large enough for fast filtration is key (slow stirring during maturation helps).

Figure 2: Process Workflow

Workflow cluster_setup Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup Setup Inert Atmosphere Setup (N2/Ar) Cooling Cool Base + Oxalate to 0-5°C Setup->Cooling Addition Dropwise Addition of 4-Acetylpyridine Cooling->Addition Precipitation Precipitation of Sodium Enolate Addition->Precipitation Filter Filtration & MTBE Wash (Removes impurities) Precipitation->Filter Acidification Acidify to pH 3-4 (Release Free Acid) Filter->Acidification

Caption: Operational workflow emphasizing the filtration step as the primary purification mechanism.

Analytical Validation

The product exists in equilibrium between the keto and enol forms, which affects NMR interpretation.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       14.5–15.0 ppm (br s, 1H, -OH  enolic, disappears with D₂O).
      
    • 
       8.8 ppm (d, 2H, Pyridine-H2,6).
      
    • 
       7.8 ppm (d, 2H, Pyridine-H3,5).
      
    • 
       7.0 ppm (s, 1H, =CH-  enolic vinyl proton).
      
    • 
       4.4 ppm (q, 2H, O-CH₂-).
      
    • 
       1.4 ppm (t, 3H, -CH₃).
      
    • Note: If the keto form is present, a singlet at

      
       ~4.0 ppm (-CH₂- between carbonyls) may be visible, but the enol form usually dominates in solution.
      
  • Mass Spectrometry (ESI+):

    • Calc.[2] MW: 221.21

    • Found [M+H]⁺: 222.1

References

  • Akbarzadeh, T., et al. (2015).[3] Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.[3] Link

  • Blaser, H. U., et al. (2003).[1] Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters.[1] Synthesis, 2003(11), 1679-1682.[1] Link

  • BenchChem Technical Support. (2025). Reactions of Diethyl Oxalate with Strong Bases: Troubleshooting & Optimization. BenchChem Application Notes. Link

  • Eisai R&D Management Co Ltd. (2006). Patent WO2006137474A1: Nitrogen-containing aromatic ring derivatives (Lenvatinib precursors). Google Patents. Link

Sources

Procedure for hydrolysis of ethyl 2,4-dioxo-4-pyridin-4-ylbutanoate ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for hydrolysis of ethyl 2,4-dioxo-4-pyridin-4-ylbutanoate ester Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context

This guide details the protocol for the hydrolysis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate to its corresponding acid, 2,4-dioxo-4-(pyridin-4-yl)butanoic acid . This molecular scaffold represents a critical pharmacophore in drug discovery, particularly in the development of HIV-1 integrase inhibitors (e.g., diketo acids or DKAs) and metal-chelating ligands.[1]

Chemical Challenges

The substrate presents unique challenges compared to simple aliphatic esters:

  • Tautomeric Equilibrium: The molecule exists in equilibrium between its keto and enol forms. The enol form is stabilized by conjugation with the pyridine ring and intramolecular hydrogen bonding, which significantly influences its solubility and reactivity.

  • Decarboxylation Risk: As a

    
    -substituted 
    
    
    
    -dioxo acid (structurally related to
    
    
    -keto acids), the product is susceptible to thermal decarboxylation, particularly under acidic conditions.
  • Amphoteric Nature: The presence of the basic pyridine nitrogen (pKa

    
     5.2) and the acidic carboxyl group (pKa 
    
    
    
    2-3) requires precise pH control during isolation to maximize yield and purity.

Mechanism & Reaction Logic

The transformation utilizes a base-catalyzed saponification (hydrolysis) followed by controlled acidification.

  • Base Hydrolysis: Hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethoxide and the carboxylate. Due to the acidity of the

    
    -proton (between the two carbonyls), the base also deprotonates this position, forming a stable dianion (or mono-anion/enolate depending on stoichiometry). This deprotonation actually protects the molecule from decarboxylation during the reaction.
    
  • Acidification: Careful addition of acid protonates the carboxylate. If the pH is lowered significantly (pH < 2), the pyridine nitrogen will also protonate, potentially yielding the hydrochloride salt.

Reaction Pathway Diagram

ReactionMechanism Substrate Ethyl Ester Substrate (Keto-Enol Equilibrium) BaseAttack Base Hydrolysis (NaOH/LiOH) Substrate->BaseAttack Nucleophilic Attack Intermediate Stabilized Enolate Intermediate BaseAttack->Intermediate Ester Cleavage & Deprotonation Acidification Controlled Acidification (HCl to pH 2-3) Intermediate->Acidification Protonation Product Target Acid (Precipitate) Acidification->Product Precipitation Decarb Risk: Decarboxylation (If Heat + Acid) Acidification->Decarb Overheating

Figure 1: Reaction pathway highlighting the critical intermediate and the risk of decarboxylation.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate SubstratePurity >95%
Sodium Hydroxide (NaOH) Base1.0 M or 2.0 M Aqueous Solution
Ethanol (EtOH) SolventAbsolute or 95%
Hydrochloric Acid (HCl) Quenching Acid1.0 M and 6.0 M Aqueous Solutions
Water Solvent/WashDeionized (DI)
Diethyl Ether / DCM Wash SolventACS Grade (Optional for impurity removal)
Stoichiometry Table
ComponentEquivalents (eq)Molarity (Reaction)Notes
Substrate 1.00.1 - 0.2 MLimiting reagent.
NaOH 2.2 - 2.5--Excess required to neutralize the enol and hydrolyze the ester.
HCl As needed--To adjust pH to ~2.[2]5.
Step-by-Step Methodology
Phase 1: Saponification
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (1.0 eq) in Ethanol (approx. 5-10 mL per mmol of substrate).

    • Note: If solubility is poor, a small amount of THF can be added, or gentle warming (40°C) can be applied.

  • Base Addition: Add Aqueous NaOH (2.2 eq) dropwise to the stirring solution at room temperature.

    • Observation: The solution often turns a deep yellow or orange color due to the formation of the conjugated enolate anion.

  • Reaction: Stir the mixture at Room Temperature (20-25°C) for 4–16 hours.

    • Optimization: While some protocols suggest reflux, room temperature is safer to minimize retro-Claisen cleavage or degradation. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS until the ester peak disappears.

Phase 2: Workup & Isolation
  • Concentration: Remove the organic solvent (Ethanol) under reduced pressure (Rotavap) at 35-40°C. Do not overheat.

    • Result: You will be left with an aqueous residue or slurry containing the sodium salt of the product.

  • Dilution: Redissolve the residue in a minimum amount of Water (approx. 3-5 mL per mmol).

    • Optional Wash: If the starting material was impure, wash this basic aqueous layer with Dichloromethane (DCM) to remove non-acidic impurities. Discard the organic layer.

  • Acidification (CRITICAL STEP):

    • Cool the aqueous solution to 0–5°C in an ice bath.

    • Slowly add 1.0 M HCl dropwise with vigorous stirring.

    • Monitor pH using a calibrated pH meter or narrow-range pH paper.

    • Target pH: Adjust to pH 2.0 – 3.0 .

    • Mechanism:[3][4][5][6][7][8] At this pH, the carboxylate is protonated (COOH), but the pyridine may exist as a mixture of free base and hydrochloride salt depending on the exact ionic strength and pKa shifts. Usually, the free acid precipitates.

  • Precipitation: A solid should precipitate. Allow the suspension to stir at 0°C for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid by vacuum filtration using a sintered glass funnel.[9]

  • Washing: Wash the filter cake with:

    • Cold Water (2 x small volumes) to remove NaCl.

    • Cold Diethyl Ether (1 x small volume) to remove trace organic impurities (optional).

  • Drying: Dry the solid in a vacuum oven at 40°C overnight. Avoid high temperatures (>60°C) to prevent decarboxylation.

Process Workflow Diagram

Workflow Start Start: Ethyl Ester (Solid/Oil) Dissolve Dissolve in EtOH (Add THF if needed) Start->Dissolve AddBase Add 2.2 eq NaOH (aq) Stir RT, 4-16h Dissolve->AddBase Check Check Completion (TLC/LC-MS) AddBase->Check Check->AddBase Incomplete (Add time/heat) Evap Evaporate EtOH (Rotavap <40°C) Check->Evap Complete Dilute Dilute residue with H2O Cool to 0°C Evap->Dilute Acidify Acidify with HCl to pH 2-3 Dilute->Acidify Filter Filter Precipitate Wash with Cold H2O Acidify->Filter Dry Vacuum Dry <40°C Filter->Dry

Figure 2: Operational workflow for the hydrolysis and isolation process.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).

    • Observe the enolic proton (often broad, >13 ppm) and the carboxylic acid proton.

    • The methylene protons (-CH2-) of the keto form might appear as a singlet around 4.5 ppm, while the methine proton (-CH=) of the enol form appears around 6.5-7.0 ppm.

  • Mass Spectrometry (ESI):

    • Confirm the mass shift: [M+H]+ of Ester

      
       [M+H]+ of Acid (Mass difference = -28 Da).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate Product is too soluble (Pyridine salt form).Adjust pH carefully. If pH < 1, the Pyridinium HCl salt may be soluble. Raise pH to 3-4 (Isoelectric point). Alternatively, extract the aqueous phase with Ethyl Acetate (3x), dry, and evaporate.
Low Yield Retro-Claisen cleavage.Reaction conditions too harsh (too hot or too basic). Repeat at Room Temperature with exactly 2.0-2.2 eq of base.
Decarboxylation Overheating during workup.Keep all evaporation steps <40°C. Do not heat the acidic solution.
Oily Product Impurities or solvent retention.[6][10]Triturate the oil with Diethyl Ether or Hexanes to induce crystallization. Recrystallize from EtOH/Water if necessary.

References

  • BenchChem Technical Support. (2025). Synthesis of 2,4-Dioxo-4-phenylbutanoic acid. Retrieved from 2

  • Blaser, H. U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate. Synthesis, 2003(11), 1679-1682.[6] Retrieved from 6[3]

  • Rafinejad, A., et al. (2015).[1] Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4). Retrieved from 1

  • Carey, F. A. (2006).[7] Organic Chemistry (6th ed.). McGraw Hill.[7] (Reference regarding decarboxylation mechanisms of beta-keto acids).

  • Organic Syntheses. General Procedures for Pyridine Derivatives. Retrieved from 9

Sources

Troubleshooting & Optimization

Improving yield of Claisen condensation for pyridine beta-diketones

Technical Support Center: Pyridine -Diketone Synthesis

Subject: Optimization of Claisen Condensation for Pyridine-Containing 1,3-Dicarbonyls Ticket ID: CHEM-SUP-8821 Status: Open for Resolution

Executive Summary

Synthesizing pyridine-substituted

This guide addresses the two primary failure modes:

  • The Retro-Claisen Reversal: Nucleophilic cleavage of the product under equilibrium conditions.

  • The "Zwitterion Trap" (Workup Failure): Loss of product into the aqueous phase due to incorrect pH management of the pyridine nitrogen.

Module 1: Reaction Optimization (Upstream)

The Core Problem: Reversibility

The Claisen condensation is an equilibrium process (


Why this fails for Pyridines: If you use a standard base like Sodium Ethoxide (NaOEt) in Ethanol:

  • The ethoxide ion is nucleophilic.

  • It attacks the newly formed diketone, cleaving it back to the starting ester and ketone (Retro-Claisen).[1]

  • Solution: You must use a stoichiometric, non-nucleophilic strong base to irreversibly trap the product as a stable metal enolate.

Recommended Protocol: The NaH/THF Method

This method replaces the equilibrium-based alkoxide method with a kinetically controlled deprotonation.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.0 - 2.2 equivalents).

  • Solvent: Anhydrous THF or Toluene (Non-protic is essential).

  • Additives: Methanol (catalytic, 2-3 drops) to initiate NaH activity (optional but recommended).

Step-by-Step Workflow:

  • Base Prep: Wash NaH with dry hexane under Argon to remove mineral oil (optional, reduces "grease" in NMR). Suspend in dry THF.

  • Ketone Enolization: Add the acetylpyridine (or acetophenone) dropwise at 0°C. Stir for 30 mins. Hydrogen gas evolution confirms enolate formation.

  • Condensation: Add the ester (e.g., ethyl nicotinate) dropwise.

    • Critical: If the ester is the pyridine component, add it slowly to prevent self-condensation.

  • The "Sink" Step: Heat to reflux. The second equivalent of NaH deprotonates the product immediately, precipitating the sodium enolate salt and driving the reaction to completion.

Mechanistic Visualization

The following diagram illustrates why the second equivalent of base is the driving force.

ClaisenMechanismcluster_0Step 1: Enolizationcluster_1Step 2: Condensation (Equilibrium)cluster_2Step 3: The Thermodynamic SinkStartKetone + NaHEnolateEnolate AnionStart->Enolate- H2TetraTetrahedralIntermediateEnolate->Tetra+ EsterProductβ-Diketone(Unstable)Tetra->Product- OEtProduct->TetraRetro-Claisen(If OEt present)SaltStable EnolateSalt (Precipitate)Product->Salt+ NaH (2nd Eq)Irreversible

Caption: The reaction is driven by the irreversible deprotonation in Step 3. Using NaOEt allows the red dotted "Retro-Claisen" path; using NaH blocks it.

Module 2: Workup & Isolation (Downstream)

The "Zwitterion Trap"

This is the most common point of failure. You have successfully made the product, but you lose it during extraction.

  • State A (High pH > 9): The product is an enolate anion (Water Soluble).

  • State B (Low pH < 3): The pyridine nitrogen is protonated (

    
    ) (Water Soluble).
    
  • State C (Isoelectric Point, pH ~ 4-6): The molecule is neutral. This is the only state that extracts into organic solvents.

Data: Solubility vs. pH
pH ConditionSpecies PresentSolubilityResult
pH > 10 Enolate Anion (

)
AqueousStays in water layer
pH < 3 Pyridinium Cation (

)
AqueousStays in water layer
pH 4.5 - 6.0 Neutral Enol/KetoOrganic (DCM/EtOAc) Successful Isolation
Troubleshooting Workflow: The pH Slide

Do not simply "acidify with HCl." You must titrate carefully.

WorkupFlowStartReaction Mixture(Suspended Salt)QuenchQuench with Ice Water(Dissolves Salt)Start->QuenchAcidifyAdd 1M HCl / AcOHDropwiseQuench->AcidifyCheckPHCheck pHAcidify->CheckPHTooBasicpH > 7(Enolate)CheckPH->TooBasicStill BasicTooAcidicpH < 4(Pyridinium)CheckPH->TooAcidicOvershootJustRightpH 5-6(Neutral)CheckPH->JustRightTarget HitTooBasic->AcidifyAdd more AcidTooAcidic->AcidifyAdd Sat. NaHCO3(Back-titrate)ExtractExtract with DCM or EtOAc(3x)JustRight->ExtractDryDry (Na2SO4) & ConcentrateExtract->Dry

Caption: The "pH Slide" technique. Isolation fails if you overshoot into the acidic region (Pyridinium formation).

Module 3: Troubleshooting Q&A

Q1: The reaction mixture turned into a dark tar. Is my product gone?

  • Diagnosis: Pyridines are electron-deficient and susceptible to nucleophilic attack or polymerization at high temperatures.

  • Fix:

    • Lower the reaction temperature. If refluxing in Toluene (110°C), switch to THF (66°C).

    • Ensure strictly anaerobic conditions. Pyridine enolates can oxidatively couple in the presence of air.

Q2: I see the product on TLC during the reaction, but after workup, I only recovered starting material.

  • Diagnosis: Retro-Claisen cleavage occurred during the quench. If you quench a basic reaction with water/alcohol while it is still hot, the hydroxide generated can cleave the diketone.

  • Fix: Cool the reaction to 0°C before adding the aqueous quench. Acidify immediately after quenching to neutralize the base.

Q3: My yield is 30%. I used NaOEt in Ethanol.

  • Diagnosis: Classic equilibrium limitation.

  • Fix: Switch to LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C to 0°C.

    • Why: LiHMDS is a bulky, non-nucleophilic base. It forms the lithium enolate quantitatively without nucleophilic competition. This is the "Gold Standard" for difficult Claisen condensations involving heterocycles [1].

Q4: The product is oiling out during acidification and won't crystallize.

  • Diagnosis: Common for pyridine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -diketones. They often form "oils" due to internal hydrogen bonding disrupting crystal packing.
    
  • Fix:

    • Extract the oil into DCM.

    • Wash with Copper(II) Acetate solution. This forms a solid Copper-Diketone complex (usually green/blue precipitate).

    • Filter the solid complex.

    • Decompose the complex with 10%

      
       to release the pure diketone [2].
      

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678.

    • Chemistry LibreTexts. (2022). Claisen Condensation and Retro-Claisen Cleavage Mechanisms.[1][3]

      • Kel'in, A. V. (2003). Recent Advances in the Synthesis of 1,3-Diketones.[4] Current Organic Chemistry, 7(16), 1691-1711.[4]

        Technical Support Center: Stability & Handling of 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Current Status: Operational Ticket ID: DKA-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

        Executive Summary & Immediate Action

        Stop! If you are currently attempting to isolate 2,4-dioxo-4-pyridin-4-ylbutanoic acid as a dry free acid solid at room temperature, cease operations immediately .

        This compound belongs to the class of

        
        -diketo acids (DKAs) .[1] Like most 
        
        
        
        -keto acids, it is thermodynamically unstable in its protonated form and prone to spontaneous decarboxylation. This guide provides the protocols required to manipulate this pharmacophore—common in HIV integrase inhibitor synthesis—without destroying it.
        The Golden Rules
        • Never isolate the free acid unless absolutely necessary for immediate analytics.

        • Store as the Ester or Salt: The ethyl ester precursor is stable. The carboxylate salt (Li+, Na+, K+) is stable. The free acid is not.

        • Control pH: Decarboxylation requires a proton. Keep pH > 7.0 to lock the molecule in its stable carboxylate form.

        • Telescope: Perform hydrolysis and subsequent coupling in a "one-pot" workflow.

        The Chemistry of Failure: Why Decarboxylation Occurs

        To prevent the reaction, you must understand the mechanism. The decarboxylation of 2,4-dioxo-4-pyridin-4-ylbutanoic acid proceeds through a six-membered cyclic transition state .[2]

        Mechanism Analysis

        The free carboxylic acid proton coordinates with the carbonyl oxygen at the

        
        -position (the ketone).[2] This forms a pseudo-ring structure that facilitates the concerted movement of electrons, ejecting CO
        
        
        
        and leaving an enol, which rapidly tautomerizes to the corresponding methyl ketone (4-acetylpyridine derivative).

        Key Driver: The reaction is first-order with respect to the concentration of the neutral acid species. Removing the proton (forming the salt) breaks the cycle.

        Visualization: The "Ring of Death" Pathway

        The following diagram illustrates the transition state you are trying to avoid.

        DecarboxylationMechanism cluster_0 Danger Zone Acid Free Acid Form (Unstable) TS 6-Membered Cyclic Transition State Acid->TS Heat / RT Salt Carboxylate Salt (STABLE) Acid->Salt Base (NaOH/LiOH) pH > 7 Enol Enol Intermediate + CO2 (Gas) TS->Enol -CO2 Ketone 4-Acetylpyridine Deriv. (Dead Product) Enol->Ketone Tautomerization Salt->Acid Acidification (RISK ZONE)

        Figure 1: Mechanism of thermal decarboxylation vs. stabilization via salt formation.

        Experimental Protocols

        Protocol A: Safe Hydrolysis & Storage (The "Salt Trap")

        Use this protocol to convert the stable ester precursor (Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate) into a usable form without triggering decomposition.

        Reagents:

        • Starting Material: Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate[3]

        • Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), 1.05 equivalents.

        • Solvent: THF/Water (1:1) or Methanol/Water.

        Step-by-Step:

        • Dissolution: Dissolve the ester in THF/Water at 0°C.

        • Hydrolysis: Add 1.0 M LiOH dropwise. Monitor by TLC (disappearance of ester).

          • Critical: Do not heat. Keep T < 20°C.

        • Completion: Once hydrolysis is complete, you have a solution of Lithium 2,4-dioxo-4-(pyridin-4-yl)butanoate .

        • Storage:

          • Option 1 (Solution): Store frozen at -20°C.

          • Option 2 (Solid): Lyophilize (freeze-dry) the solution directly. Do not acidify and extract. The resulting off-white powder (the lithium salt) is stable at room temperature for months if kept dry.

        Protocol B: Telescoping (One-Pot Synthesis)

        If your goal is to couple the acid to an amine (common in integrase inhibitor synthesis), do not isolate the acid.

        • Hydrolyze ester with NaOH as in Protocol A.

        • Activate in situ:

          • Adjust pH to ~7.5 - 8.0.

          • Add coupling agents compatible with aqueous/alcoholic media (e.g., EDC/HOBt or HATU) directly to the carboxylate solution.

          • Note: If non-aqueous conditions are required, lyophilize the salt first (Protocol A, Option 2), then resuspend in DMF.

        • Add Amine: Introduce your amine nucleophile.

        • Result: The amide bond forms without the free acid ever existing long enough to decarboxylate.

        Stability Data & Thresholds

        The following table summarizes the stability zones for 2,4-dioxo-4-pyridin-4-ylbutanoic acid derivatives based on general

        
        -keto acid behavior and specific pharmacophore studies [1, 2].
        
        ParameterConditionStability StatusEstimated Half-Life (
        
        
        )
        pH < 4.0 (Free Acid)Critical Minutes to Hours (at RT)
        pH > 7.5 (Carboxylate)Stable Months (Solid), Days (Solution)
        Temperature > 40°C (Acidic)Rapid Failure Seconds to Minutes
        Temperature 0°C - 4°C (Acidic)Meta-Stable Hours (Work fast)
        Solvent Water (Acidic)Unstable Promotes cyclic TS
        Solvent DMSO/DMF (Salt)Stable Good for coupling reactions

        Troubleshooting FAQ

        Q: I acidified my reaction mixture to extract the product, and it started bubbling. What is that? A: That is CO

        
        . You are witnessing the destruction of your product. The bubbling indicates you have reached the decarboxylation temperature threshold for the free acid.
        
        • Fix: Re-run the reaction. Do not acidify below pH 4. If extraction is necessary, keep the aqueous phase cold (0°C) and extract immediately into a cold organic solvent (like EtOAc), then immediately use in the next step. Do not rotary evaporate to dryness.

        Q: Can I use heat to accelerate the ester hydrolysis? A: No. While heat speeds up hydrolysis, it exponentially increases the rate of decarboxylation of the forming acid.

        • Fix: Use a stronger nucleophilic base (like LiOH) at room temperature or slightly below.

        Q: I need the free acid for characterization (NMR/MS). How do I get it? A:

        • Dissolve the salt in D

          
          O (for NMR). You will see the anion.[4]
          
        • If you must see the protonated species: Dissolve the salt in cold CDCl

          
           or DMSO-
          
          
          
          and add 1 eq of TFA-
          
          
          immediately before acquisition. Expect to see decomposition signals (acetone/acetyl-pyridine derivatives) growing over time.

        Q: Does the pyridine ring affect stability? A: Yes. The electron-withdrawing nature of the pyridine ring (especially if protonated at the nitrogen) can increase the electrophilicity of the

        
        -carbonyl, potentially accelerating the decarboxylation compared to simple aliphatic 
        
        
        
        -keto acids [3]. This makes strict pH control even more critical.

        Decision Support Workflow

        Use this logic tree to determine your next experimental move.

        Workflow Start Start: Ethyl Ester Precursor Hydrolysis Hydrolysis (LiOH/NaOH) T < 20°C Start->Hydrolysis Check Do you need to isolate? Hydrolysis->Check Isolate YES: I need solid Check->Isolate Yes Telescope NO: Going to next step Check->Telescope No Lyo Lyophilize to Salt (Stable Powder) Isolate->Lyo Recommended Acidify Acidify & Extract Isolate->Acidify NOT Recommended Coupling Add Coupling Reagents directly to salt soln Telescope->Coupling Fail High Risk of Decarboxylation Acidify->Fail

        Figure 2: Recommended workflow for handling DKA intermediates.

        References

        • Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. J. Org.[5] Chem. 1996.[5]

          • Describes the cyclic transition state and activation barriers for decarboxyl
        • Diketo acid pharmacophore.[6][7] Discovery of structurally diverse inhibitors of HIV-1 integrase. J. Med.[6][7][8][9] Chem. 2005.[7][10]

          • Contextualizes the synthesis and stability of diketo acid deriv
        • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. J. Phys. Chem. A. 2021.[4]

          • Provides kinetic data on decarboxylation r
        • Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors.Retrovirology. 2009.

          • Details the synthetic pathways and handling of DKA intermedi

        Sources

        Technical Support Center: 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid Solubility Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Ticket ID: SOL-DPBA-001 Status: Resolved / Knowledge Base Article Topic: Troubleshooting solubility and precipitation issues in aqueous buffers Applicable Compounds: 2,4-Dioxo-4-pyridin-4-ylbutanoic acid (and related

        
        -ketoglutarate mimics/JmjC inhibitors)[1][2]
        

        Executive Summary: The "Brick Dust" Trap

        The Core Issue: Users frequently report that 2,4-Dioxo-4-pyridin-4-ylbutanoic acid floats as a white solid or forms a cloudy suspension when added directly to water or neutral buffers.[1][2]

        The Scientific Cause: This molecule behaves as a zwitterionic trap at slightly acidic pH.[2][3][4]

        • The Acid: The carboxylic acid tail (

          
          ) releases a proton, lowering the solution pH.[3][4]
          
        • The Base: The pyridine ring (

          
          ) accepts a proton.[2][3][4][5]
          
        • The Crash: When you add the powder to pure water, the self-generated pH often lands exactly in the Isoelectric Point (pI) range (pH 3.5–5.5).[3][4] In this state, the molecule has both positive and negative charges (

          
          ), resulting in net-neutral polarity and maximum crystal lattice energy.[1][3] This causes it to precipitate ("crash out").[1][2][4]
          

        The Solution: You must force the molecule out of this pH danger zone by using DMSO (organic solvation) or Base equivalents (anionic solvation).[1][3][4]

        Diagnostic: Solubility Decision Tree

        Use this flow to select the correct solubilization protocol for your assay.

        SolubilityDecision Start Start: Solid Powder Target Target Concentration? Start->Target HighConc > 10 mM (Stock Solution) Target->HighConc High LowConc < 1 mM (Direct Assay Use) Target->LowConc Low MethodA METHOD A: DMSO Stock (Recommended) HighConc->MethodA Toxicity Is DMSO toxic to your cells/enzyme? LowConc->Toxicity Toxicity->MethodA No (<1% DMSO OK) MethodB METHOD B: Aqueous Base (NaOH) (No Organics) Toxicity->MethodB Yes (0% DMSO req)

        Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration and assay tolerance.

        Experimental Protocols

        Method A: The DMSO "Push" (Standard)

        Best for: High-concentration stocks (10–50 mM) for storage.[1]

        Why this works: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts the strong crystal lattice stacking of the pyridine rings, ignoring the ionization state.[3]

        • Weighing: Weigh the desired amount of powder.

        • Solvation: Add 100% anhydrous DMSO to achieve a concentration of 10–50 mM .

          • Note: Do not use "wet" DMSO; moisture can trigger precipitation over time.[2][4]

        • Mixing: Vortex vigorously. If the solution remains cloudy, sonicate in a water bath at 40°C for 5 minutes.

        • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

        • Dilution (The Critical Step):

          • When adding to aqueous buffer, never add buffer to the DMSO stock.[3][4] Always add the DMSO stock dropwise to the rapidly stirring buffer.[3]

          • Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition or cell toxicity.[1][2][4]

        Method B: The Sodium Salt Conversion (Aqueous)

        Best for: Animal studies or assays where DMSO is forbidden.[1][3]

        Why this works: By raising the pH > 7.0 using NaOH, you deprotonate the carboxylic acid (

        
        ) and ensure the pyridine is uncharged (
        
        
        
        ).[1][3] This creates a net negative species that is highly water-soluble.[1][2][4]

        Protocol for 10 mM Stock:

        Step Action Technical Note
        1 Calculate Determine moles of powder. Calculate 1.1 equivalents of NaOH.
        2 Slurry Suspend powder in 80% of final volume of water (Milli-Q). It will be cloudy.[2][4]
        3 Titrate Add 1.0 M NaOH dropwise while monitoring pH or clarity.
        4 Dissolution The solution should turn clear as pH passes 7.5–8.[2][3][4]0.
        5 Back-Buffer Once clear, add concentrated buffer (e.g., 10x PBS) to stabilize pH.[1][2][3][4]

        | 6 | Filter | Sterilize using a 0.22 µm PES syringe filter.[2][3][4] |

        Warning: Do not exceed pH 11.0, as the diketo moiety can undergo hydrolysis or tautomeric degradation under extreme basic conditions.[2][3][4]

        Solubility Data & Solvent Compatibility

        Solvent SystemSolubility Limit (Est.)StabilityRecommendation
        Pure Water (pH 6-7) < 1 mM (Poor)HighAvoid. Likely to precipitate.[1][2][4]
        PBS (pH 7.4) ~ 2-5 mMHighGood for working solutions, not stocks.[1][2][3][4]
        DMSO > 50 mMModerateExcellent for freezing stocks.[2][3][4]
        Ethanol < 10 mMLowPoor.[2][3][4] Avoid.
        0.1 M NaOH > 20 mMLow (Hydrolysis risk)Use only for immediate dissolution, then buffer.[1][2][3][4]

        Frequently Asked Questions (FAQs)

        Q: I diluted my DMSO stock into cell media and it turned cloudy. Why? A: This is "solvent shock."[2][3][4] You likely exceeded the solubility limit of the compound in water (approx 1-2 mM).[1]

        • Fix: Lower your working concentration.[2][4][6]

        • Fix: Warm the media to 37°C before adding the inhibitor.

        • Fix: Vortex the media immediately upon addition.[2][3][4]

        Q: Can I use HCl to dissolve it? A: Yes, technically. At pH < 1, the pyridine is protonated (

        
        ) and the acid is protonated (
        
        
        
        ), creating a soluble cationic species.[3] However, most biological assays cannot tolerate this acidity.[2][4] This is only useful for HPLC mobile phases.[2][4]

        Q: Is the compound light sensitive? A: Yes. Pyridine derivatives and diketo acids can undergo photo-oxidation or decarboxylation.[1][2][4] Always use amber vials or wrap tubes in foil.

        Q: Why does the solution turn yellow in base? A: This is normal. The enol form of the diketo group is highly conjugated.[3] When deprotonated (at high pH), the electron delocalization increases, often shifting the absorbance into the visible yellow spectrum.[3]

        References

        • Solubility of Pyridine Carboxylic Acids

          • MacDonald, J. C., et al. (2004).[1][3][4] "The co-crystallisation of pyridine with benzenepolycarboxylic acids." CrystEngComm. (Explains the hydrogen bonding and lattice energy issues of pyridine-acid systems).

        • JmjC Inhibitor Handling (General Protocols)

          • Sigma-Aldrich Technical Guide.[1][2][4] "Handling and Solubility of JmjC Histone Demethylase Inhibitors (e.g., IOX1, 2,4-PDCA)."

        • pKa Values of Heterocycles

          • Bordwell pKa Table (Acidity in DMSO and Water).[1][2][4]

          • [1][4]

        • Physicochemical Properties of 2,4-Dioxo-4-phenylbutanoic acid (Analog)

          • PubChem Compound Summary for CID 493418.[1][2][4]

          • [1][4]

        Sources

        Technical Support Center: Controlling Keto-Enol Tautomerism in NMR

        Author: BenchChem Technical Support Team. Date: February 2026

        Ticket ID: NMR-DKA-TAUT-001 Subject: Stabilization and Analysis of Diketo Acid (DKA) Tautomers Assigned Specialist: Senior Application Scientist, Structural Biology Division

        Executive Summary

        Researchers working with diketo acids (DKAs) —a critical pharmacophore in HIV integrase inhibitors and metalloenzyme targets—frequently encounter spectral complexity due to keto-enol tautomerism. Unlike simple ketones, DKAs possess three distinct protonation sites (carboxylic acid,

        
        -methylene, and enol hydroxyl) and can exist in multiple equilibrium states (diketo, enol-keto, keto-enol).
        

        This guide provides a self-validating workflow to control this equilibrium, transforming "messy" broad signals into sharp, quantifiable data suitable for structural assignment and purity analysis.

        Module 1: Thermodynamic Control (Solvent Selection)

        The Problem: The choice of solvent is the primary driver of the tautomeric equilibrium constant (

        
        ). Using the wrong solvent can place your sample in an "intermediate exchange" regime, resulting in broad, uninterpretable "blobs" rather than distinct peaks.
        

        The Solution: Use solvent polarity and hydrogen-bonding capacity to force the equilibrium toward a single species (either

        
         enol or 
        
        
        
        keto).
        Solvent Selection Matrix
        SolventPolarity (
        
        
        )
        H-Bond CharacterEffect on DKA EquilibriumRecommended For
        Chloroform-d (
        
        
        )
        Low (4.8)Non-polarFavors Enol. Promotes intramolecular H-bonding (cis-enol stabilization).Structural confirmation of the active pharmacophore.
        Benzene-d6 (
        
        
        )
        Low (2.3)Non-polarFavors Enol. Stronger stabilization than
        
        
        due to lack of competitive H-bonding.
        Resolving overlapping aliphatic signals.
        DMSO-d6 High (46.7)H-Bond AcceptorFavors Keto / Mixed. Disrupts intramolecular H-bonds; stabilizes the more polar diketo form.Solubility issues; observing the free carboxylic acid proton.
        Methanol-d4 (
        
        
        )
        Moderate (32.7)H-Bond Donor/AcceptorVariable. Warning: Exchanges enol/acid protons (
        
        
        ).
        Simplification of spectra by removing OH signals (use with caution).
        Workflow: Selecting the Right Solvent

        Use the following logic flow to determine the optimal solvent for your specific analytical goal.

        SolventStrategy Start Goal: Analyze Diketo Acid Solubility Is sample soluble in CDCl3? Start->Solubility Structure Need Enol (Active) Form? Solubility->Structure Yes DMSO Use DMSO-d6 (Favors Keto/Mix) Solubility->DMSO No Quant Need Keto/Enol Ratio? Structure->Quant Yes Structure->DMSO No (Need Diketo) CDCl3 Use CDCl3 (Favors Enol) Quant->CDCl3 Standard Benzene Use C6D6 (Max Enol) Quant->Benzene If peaks overlap Toluene Use Toluene-d8 (Low Temp Work) Quant->Toluene If exchange is fast

        Figure 1: Decision tree for solvent selection based on solubility and analytical requirements. Green nodes indicate the standard starting point for DKA analysis.

        Module 2: Kinetic Control (Temperature & Additives)

        The Problem: Even in the correct solvent, the rate of exchange (

        
        ) between keto and enol forms may be comparable to the NMR timescale (
        
        
        
        ), causing coalescence (broadening).

        The Solution: Alter the kinetics. You must either slow down the exchange (to see distinct forms) or speed up the exchange (to see a sharp average).

        Protocol A: Variable Temperature (VT) NMR

        Use this when you need to characterize both isomers simultaneously.

        • Preparation: Dissolve 5-10 mg of DKA in 600

          
          L of Toluene-d8  (preferred for wide temp range) or 
          
          
          
          .
        • Initial Scan: Acquire a standard 1H spectrum at 298 K (

          
          C).
          
        • Cooling (Slow Exchange):

          • Decrease temperature in 10 K increments (e.g., 288 K, 278 K, 268 K).

          • Target: Peaks should sharpen into distinct sets (Keto vs. Enol).

          • Mechanism:[1] Lower thermal energy reduces the rate of proton transfer, trapping the molecule in specific tautomeric states.

        • Heating (Fast Exchange):

          • Increase temperature to 313 K or 323 K.

          • Target: Broad peaks coalesce into sharp singlets (time-averaged environment).

          • Warning: High temps can degrade unstable DKAs.

        Protocol B: "Chemical Shimming" (Trace Acid/Base)

        Use this when peaks remain broad despite temperature changes, often caused by trace impurities acting as catalysts.

        Mechanism: Trace acids/bases catalyze proton transfer. Paradoxically, adding more acid can sometimes sharpen spectra by pushing the exchange into the "fast" regime, or neutralizing impurities to push it to "slow."

        • The "Clean-Up" (Slow Exchange Strategy):

          • Filter the

            
             solution through a small plug of Basic Alumina  or Anhydrous 
            
            
            
            directly into the NMR tube.
          • Result: Removes trace acid (HCl from solvent decomposition), slowing exchange and sharpening distinct tautomer peaks.

        • The "Accelerator" (Fast Exchange Strategy):

          • Add 1-2

            
            L of TFA-d (Trifluoroacetic acid-d) .
            
          • Result: Catalyzes rapid proton transfer. The keto and enol signals collapse into a single, sharp, weighted-average spectrum.

          • Note: This sacrifices the ability to quantify the

            
             but allows for clean integration of the carbon backbone.
            

        Module 3: Advanced Characterization & Quantification

        Once sharp signals are obtained, quantification of the tautomeric equilibrium constant (

        
        ) is required for pharmacophore validation.
        
        Quantification Protocol

        Formula:

        
        [2]
        

        Where

        
         is the integral of a non-exchangeable proton (usually the 
        
        
        
        -methyl or methylene group).

        Step-by-Step:

        • Identify Diagnostic Peaks:

          • Keto Form: Look for the

            
            -methylene protons (
            
            
            
            ) between two carbonyls. Typically a singlet around 3.5 - 4.0 ppm .
          • Enol Form: Look for the vinyl proton (

            
            ). Typically a singlet around 5.0 - 6.5 ppm .
            
          • Enol OH: A very broad, downfield singlet (12.0 - 16.0 ppm) due to intramolecular H-bonding.[3] Do not use for integration.

        • Normalization:

          • Set the integral of the Keto

            
             to 2.0.
            
          • Set the integral of the Enol

            
             to 1.0.
            
        • Calculation:

          • Compare the absolute integral values relative to the number of protons.

        Diagram: Tautomeric Equilibrium Dynamics

        Equilibrium Diketo Diketo Form (Polar, Reactive) Signal: ~3.8 ppm (CH2) Transition Transition State (Proton Transfer) Diketo->Transition k1 Transition->Diketo Enol Enol Form (Stabilized by H-Bond) Signal: ~6.0 ppm (CH) Transition->Enol k-1 Enol->Transition Solvent Non-Polar Solvent (Promotes Enol) Solvent->Enol Stabilizes Temp Low Temp (Slows Exchange) Temp->Transition Increases Barrier

        Figure 2: The dynamic equilibrium between Diketo and Enol forms. Non-polar solvents stabilize the Enol form (Green), while low temperatures increase the energy barrier, allowing distinct observation of both species.

        Troubleshooting & FAQ

        Q: I see a huge, broad hump from 10-15 ppm. Is my sample wet? A: Likely not. In DKAs, the enolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This deshields the proton significantly, pushing it to 12-16 ppm. The broadening is due to exchange.[4] This is a hallmark of the active pharmacophore .

        Q: My integration shows 120% enol. How is that possible? A: You are likely integrating the enol

        
         peak which might overlap with the carboxylic acid 
        
        
        
        peak. Always integrate the carbon-bound protons (vinylic
        
        
        vs.
        
        
        -methylene
        
        
        ) for accurate ratios. Also, ensure your relaxation delay (
        
        
        ) is sufficient (at least 5
        
        
        ), as the enol and keto protons may have different relaxation times.

        Q: I added

        
         to check for exchangeable protons, and my spectrum got simpler but I lost the enol peak. 
        A:  Correct. 
        
        
        
        exchanges both the carboxylic acid proton and the enol hydroxyl proton.
        
        
        This confirms the assignment but removes the signal. To prove the enol exists without losing the peak, use HSQC to correlate the vinylic proton to its carbon.

        References

        • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in

          
          -Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants. Journal of the American Chemical Society. Link
          
        • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and tautomeric equilibria).
        • S-1360 (HIV Integrase Inhibitor) Pharmacophore Studies. (2005). Diketo acid pharmacophore.[5][6] 2. Discovery of structurally diverse inhibitors of HIV-1 integrase.[5] Journal of Medicinal Chemistry.[5] Link

        • Garland, E. W., et al. (2003). Experiments in Physical Chemistry: Keto-Enol Equilibrium. McGraw-Hill.[7] (Standard protocol for thermodynamic calculations of tautomers).

        • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for VT-NMR and chemical exchange theory).

        Sources

        Removing unreacted diethyl oxalate from diketo acid synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for diketo acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of diketo acids, particularly when using diethyl oxalate as a key reagent. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

        Troubleshooting Guide: Navigating Common Experimental Hurdles

        This section addresses specific issues you may encounter during the synthesis and work-up of diketo acids, providing step-by-step solutions and the rationale behind them.

        Issue 1: My Crude NMR Shows a Large Amount of Unreacted Diethyl Oxalate.

        Root Cause Analysis:

        The presence of significant amounts of unreacted diethyl oxalate in your crude reaction mixture typically points to an incomplete reaction. This can be due to several factors, including insufficient base, poor quality reagents, or suboptimal reaction conditions. Diethyl oxalate is a common reagent in Claisen condensations for the synthesis of β-keto esters, which are precursors to diketo acids.[1][2] In these reactions, a key feature of diethyl oxalate is its inability to form an enolate, preventing self-condensation and making it an excellent electrophilic acceptor.[1][3][4] However, for the reaction to proceed to completion, the enolizable ester or ketone must be efficiently deprotonated to act as a nucleophile.[2]

        Recommended Solutions:

        1. Aqueous Work-up with a Basic Wash:

        An initial and often effective method to remove unreacted diethyl oxalate is a liquid-liquid extraction with a basic solution.[5] Diethyl oxalate is susceptible to hydrolysis under basic conditions, converting it to the water-soluble oxalate salt, which can then be easily separated in the aqueous layer.[6]

        Experimental Protocol: Basic Aqueous Wash

        • Quench and Dilute: Carefully quench the reaction mixture by pouring it into a separatory funnel containing deionized water. Dilute the mixture with a suitable organic solvent in which your diketo acid is soluble (e.g., ethyl acetate, dichloromethane).

        • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[5] Add the bicarbonate solution slowly to control the release of CO₂ gas that results from the neutralization of any acidic components.[5]

        • Extraction: Gently swirl the funnel and vent frequently to release pressure. Vigorously shake the funnel to ensure thorough mixing of the layers. Allow the layers to separate.

        • Separate Layers: Drain the lower aqueous layer.

        • Repeat (Optional): Repeat the wash with sodium bicarbonate solution if a significant amount of diethyl oxalate is suspected to remain.

        • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water and aid in breaking up emulsions.

        • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now with a reduced amount of diethyl oxalate.

        2. Vacuum Distillation:

        If the diketo acid product is significantly less volatile than diethyl oxalate (boiling point: 186 °C), vacuum distillation can be an effective purification method, particularly for larger scale reactions.[7][8]

        3. Flash Column Chromatography:

        For smaller scale reactions or when high purity is required, flash column chromatography is a suitable option. Diketo acids are often polar compounds, and careful selection of the stationary and mobile phases is crucial for effective separation.

        Issue 2: My Diketo Acid Product is Degrading During Purification.

        Root Cause Analysis:

        Diketo acids, particularly β-keto acids, are susceptible to decarboxylation, a reaction that removes a carboxyl group and releases carbon dioxide, especially when heated.[9] This degradation can be catalyzed by both acidic and basic conditions.[9] The choice of purification method and the conditions employed are therefore critical to maintaining the integrity of the final product.

        Recommended Solutions:

        1. Temperature Control During Work-up and Concentration:

        • Avoid excessive heat during the removal of solvents. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., < 40 °C).

        • If performing a distillation, use a high vacuum to lower the boiling point of the desired product and any impurities.

        2. pH Control:

        • During aqueous work-up, neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for prolonged periods.

        • For chromatography of acid-sensitive compounds, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-3%).[10]

        3. Alternative Purification Techniques for Highly Polar Diketo Acids:

        If your diketo acid is highly polar and binds strongly to silica gel, consider alternative chromatography techniques:

        • Reversed-Phase Flash Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. It can be effective for purifying highly polar compounds that are challenging to separate using normal-phase chromatography.[11]

        • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[12] This can be an excellent alternative for purifying very polar, water-soluble compounds.[12][13]

        Frequently Asked Questions (FAQs)

        Q1: What are the most common reasons for an incomplete Claisen condensation reaction when synthesizing diketo acid precursors?

        A1: Several factors can lead to an incomplete reaction:

        • Insufficient Base: The Claisen condensation requires at least one equivalent of base because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion.[2]

        • Base Quality: The base used (e.g., sodium ethoxide, sodium hydride) must be of high quality and handled under anhydrous conditions to maintain its reactivity.

        • Anhydrous Conditions: Esters can be hydrolyzed by water, and the base can be quenched. Therefore, it is crucial to use dry solvents and glassware and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]

        • Reaction Temperature: While some condensations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, some reactions may require cooling to prevent side reactions.

        Q2: Can I use a different base besides sodium ethoxide for the Claisen condensation?

        A2: Yes, other strong bases can be used, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The choice of base can depend on the specific substrates and desired reactivity. For instance, LDA is a very strong, non-nucleophilic base that can be used to generate the enolate at low temperatures, which can sometimes prevent side reactions.[15]

        Q3: How can I monitor the progress of my diketo acid synthesis?

        A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.

        Q4: My diketo acid is an oil and won't crystallize. How can I purify it?

        A4: If your diketo acid product is an oil, crystallization may not be a viable purification method. In this case, the most suitable purification techniques are vacuum distillation (if the compound is thermally stable and volatile enough) or flash column chromatography.[8] For very polar oils, consider the advanced chromatography techniques mentioned in the troubleshooting section, such as reversed-phase or HILIC.[11][12][13]

        Data Summary and Visualization

        Table 1: Comparison of Purification Methods for Diketo Acids
        Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
        Aqueous Wash (Basic) Differential solubility and reactivity (hydrolysis of diethyl oxalate)Quick, inexpensive, and effective for removing large amounts of diethyl oxalate.May not remove other organic impurities; risk of product hydrolysis if conditions are too harsh.Initial work-up of crude reaction mixtures containing significant amounts of unreacted diethyl oxalate.
        Vacuum Distillation Difference in boiling pointsEffective for large-scale purification; can remove volatile impurities.[8]Requires the product to be thermally stable; may not separate compounds with similar boiling points.Thermally stable, non-polar to moderately polar diketo acids with boiling points significantly different from impurities.
        Flash Chromatography (Normal Phase) Adsorption/partitioning based on polarityHigh resolution for a wide range of compounds; suitable for small to medium scales.Can be time-consuming; may lead to degradation of acid-sensitive compounds on silica.[10]Most small to medium-scale purifications where high purity is required.
        Flash Chromatography (Reversed Phase) Partitioning based on hydrophobicityExcellent for purifying highly polar or water-soluble compounds.[11]More expensive stationary phases; often requires aqueous mobile phases which can be more difficult to remove.Highly polar diketo acids that are poorly retained on silica gel.
        HILIC Partitioning in a hydrophilic layerGood for very polar compounds that are not retained in reversed-phase.[12]Can have longer equilibration times; mobile phase selection can be more complex.Very polar, water-soluble diketo acids.[13]
        Workflow for Selecting a Purification Strategy

        The following diagram outlines a decision-making process for choosing the most appropriate purification method for your diketo acid.

        Purification_Workflow Purification Strategy Decision Tree for Diketo Acid Synthesis start Crude Reaction Mixture aqueous_workup Perform Basic Aqueous Wash start->aqueous_workup check_purity Assess Purity (TLC, NMR) aqueous_workup->check_purity is_pure Is Product Sufficiently Pure? check_purity->is_pure end Pure Diketo Acid is_pure->end Yes further_purification Further Purification Needed is_pure->further_purification No product_properties Assess Product Properties (Polarity, Thermal Stability) further_purification->product_properties distillation Vacuum Distillation product_properties->distillation Thermally Stable & Non-polar/Moderately Polar normal_phase Normal-Phase Flash Chromatography product_properties->normal_phase Thermally Labile or Moderately Polar special_chrom Specialized Chromatography (Reversed-Phase or HILIC) product_properties->special_chrom Very Polar or Water-Soluble distillation->end normal_phase->end special_chrom->end

        Caption: Decision tree for purification strategy selection.

        References

        • Ataman Kimya. (n.d.). DIETHYL OXALATE. Retrieved from [Link]

        • Wikipedia. (2023). Diethyl oxalate. Retrieved from [Link]

        • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

        • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

        • Hsiang, H. H., Sim, S. S., Mahuran, D. J., & Schmidt, D. E., Jr. (1972). Purification and properties of a diketo acid hydrolase from beef liver. Biochemistry, 11(11), 2098–2102.
        • March, J. (1999). Advanced Organic Chemistry, Reactions, Mechanisms and Structures (4th ed.). John Wiley & Sons.
        • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

        • University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]

        • Conti, C., Colombo, C., Matteini, M., Realini, M., & Zerbi, G. (2010).
        • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

        • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

        • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
        • ResearchGate. (n.d.). Studies on hydrolysis macroscopic kinetics of diethyl oxalate into oxalic acid. Retrieved from [Link]

        • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

        • PubMed. (n.d.). Purification and properties of a diketo acid hydrolase from beef liver. Retrieved from [Link]

        • PubMed. (2003, September 19). Highly efficient preparation of aryl beta-diketo acids with tert-butyl methyl oxalate. Retrieved from [Link]

        • Sciencemadness.org. (2020, July 15). Dimethyl oxalate synthesis problems. Retrieved from [Link]

        • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

        • Milestone. (n.d.). Acid Purification by Sub-Boiling Distillation | duoPUR & subCLEAN. Retrieved from [Link]

        • Google Patents. (n.d.). CN106380403B - The method for efficiently separating dimethyl oxalate and dimethyl carbonate.
        • Iranian Journal of Chemical Engineering. (n.d.). Plantwide Control Structure of the Diethyl Oxalate Process Concerning. Retrieved from [Link]

        • University of Montreal. (2006, September 21). CHEM 330 Topics Discussed on Sept. 21. Retrieved from [Link]

        • Scribd. (n.d.). Purification Methods in Organic Chemistry. Retrieved from [Link]

        • National Institutes of Health. (n.d.). Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities. Retrieved from [Link]

        • National Institutes of Health. (n.d.). Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action. Retrieved from [Link]

        • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation?. Retrieved from [Link]

        • Christianson, C. J. (1933).
        • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

        • ACS Publications. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Retrieved from [Link]

        • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

        • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

        Sources

        Technical Support Center: Handling Pyridine-Based Carboxylic Acids

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Handling, Drying, and Storing Hygroscopic Pyridine-Based Carboxylic Acids Content Type: Technical Support Guide & Troubleshooting Audience: Organic Chemists, Process Chemists, and Drug Development Scientists

        Introduction: The "Zwitterion" Trap

        Pyridine-based carboxylic acids (e.g., Picolinic acid, Nicotinic acid, Isonicotinic acid) present a unique challenge in the laboratory: deceptive hygroscopicity .

        Unlike simple aliphatic acids, these molecules possess both a basic nitrogen (pyridine ring) and an acidic proton (carboxylic group). In the solid state, they often exist as zwitterions (inner salts), creating high lattice energies but also a strong propensity to form hydrogen-bonded networks with atmospheric water.

        This guide moves beyond basic "keep it dry" advice. It explains why your protocols fail and provides self-validating workflows to ensure stoichiometric integrity in your synthesis.

        Module 1: Storage & Handling (Pre-Experiment)

        The Problem: You weighed 100 mg of Isonicotinic acid, but you actually added 85 mg of reactant and 15 mg of water. Your stoichiometry is off by 15%, leading to incomplete conversion or side reactions.

        Protocol 1: The "Zero-Exposure" Weighing Technique

        Standard weighing boats are insufficient for deliquescent solids.

        • Preparation: Oven-dry a glass vial with a septum cap. Cool it in a desiccator.

        • Tare: Place the closed vial on the balance. Tare.

        • Transfer: Rapidly transfer the solid into the vial. Cap immediately.

        • Measurement: Weigh the closed vial. The difference is your wet mass.

        • Correction: Do not assume this mass is pure reactant. Proceed immediately to Module 2 (Drying) or Module 4 (Analysis) to determine the water correction factor.

        Storage Best Practices
        Storage MethodSuitabilityNotes
        Standard Shelf ❌ UnsafeRapid moisture uptake; potential decarboxylation over time.[1]
        Desiccator (Silica) ⚠️ ModerateGood for short term, but silica saturation leads to equilibrium moisture re-uptake.
        Glovebox (Ar/N₂) ✅ IdealEssential for scale-up or GMP handling.
        Schlenk Storage ✅ IdealStore under positive N₂ pressure; grease joints well.

        Module 2: Drying & Purification

        The Problem: "I dried it in the oven, but it disappeared." The Cause: Many pyridine acids (especially Nicotinic acid) sublime at elevated temperatures under vacuum.

        Workflow: Azeotropic Drying (The Gold Standard)

        Chemical drying agents (like KOH or CaH₂, used for pyridine solvent) will react with the carboxylic acid moiety to form salts. Do not use them. Instead, use physical water removal via azeotrope.

        Recommended Solvent: Toluene (forms azeotrope with water at 85°C).

        Step-by-Step Protocol:

        • Dissolution/Suspension: Suspend your wet pyridine acid in anhydrous Toluene (10 mL per gram).

        • Reflux: Attach a Dean-Stark trap filled with toluene. Reflux for 2–4 hours.

        • Observation: Water will separate in the trap. Continue until no new droplets form.

        • Isolation:

          • If product precipitates: Filter under inert atmosphere (Schlenk frit).

          • If product is soluble:[1] Concentrate on a rotary evaporator, then switch to a high-vacuum line (0.1 mmHg) at ambient temperature to remove trace toluene.

        Visualizing the Drying Logic

        DryingWorkflow Start Wet Pyridine Acid Choice Select Method Start->Choice VacOven Vacuum Oven (<50°C) Choice->VacOven Small Scale / Low Sublimation Risk Azeotrope Azeotropic Distillation (Toluene) Choice->Azeotrope High Purity / Scale Up Sublimation RISK: Sublimation VacOven->Sublimation Temp > 60°C DrySolid Anhydrous Acid VacOven->DrySolid Temp < 50°C + P₂O₅ trap Azeotrope->DrySolid Dean-Stark Removal

        Caption: Decision tree for drying pyridine-based carboxylic acids, highlighting the risk of sublimation in vacuum ovens.

        Module 3: Troubleshooting Reactions

        The Problem: Low yield in coupling reactions (e.g., Amide bond formation).

        Scenario A: The "Hydrolysis Cycle"

        You are activating the acid (e.g., using Thionyl Chloride or Oxalyl Chloride) to make the acid chloride.

        • Symptom: The reaction bubbles vigorously but yields the starting material or a decomposed mess upon workup.

        • Mechanism: Trace water reacts with the acid chloride to regenerate the carboxylic acid and HCl. The HCl then protonates the pyridine ring, rendering it electron-deficient and insoluble in non-polar solvents, crashing the reaction.

        Scenario B: The "Stoichiometry Drift"

        You are using a coupling reagent (EDC/HATU).

        • Symptom: Incomplete conversion of the amine.

        • Mechanism: The coupling reagent is consumed by the water in your "wet" acid faster than it reacts with the amine.

        • Solution: Use the Karl Fischer Correction (see below) to adjust the equivalents of coupling reagent. Add 0.5 eq excess of coupling reagent per 1% water content.

        Visualizing the Failure Mode

        ReactionFailure WetAcid Moist Pyridine Acid (H₂O present) Activation Activation Step (SOCl₂ / Oxalyl Cl) WetAcid->Activation Intermediate Acid Chloride (Highly Reactive) Activation->Intermediate Hydrolysis Hydrolysis by Trapped Water Intermediate->Hydrolysis Fast Reaction SaltFormation Pyridinium HCl Salt (Insoluble/Inactive) Hydrolysis->SaltFormation Generates HCl Failure Reaction Failure (Precipitation) SaltFormation->Failure

        Caption: The destructive cycle of moisture during acid chloride activation, leading to salt formation and reaction stalling.

        Module 4: FAQ & Analysis

        Q: How do I measure water content if I don't have a Karl Fischer titrator?

        A: Use Quantitative NMR (qNMR) .

        • Dissolve a known mass of your acid in dry DMSO-d6.

        • Add a known mass of an internal standard (e.g., Dimethyl sulfone).

        • Integrate the water peak (usually around 3.3 ppm in DMSO, but variable) against the standard.

        • Note: This is less accurate than KF but sufficient for stoichiometry corrections.

        Q: Can I use molecular sieves in the reaction flask?

        A: Yes, but with caution. Pyridine acids can coordinate to the metal sites in 3Å or 4Å sieves, potentially trapping your reactant.

        • Better approach: Dry the solvent before adding the reactant. If adding sieves to the reaction, use powdered, activated 3Å sieves and filter vigorously after the reaction.

        Q: My Picolinic acid turned into a liquid on the bench. Is it ruined?

        A: It has deliquesced. It is not necessarily chemically degraded, but it is now a concentrated aqueous solution.

        • Recovery: Dissolve in water, freeze, and lyophilize (freeze-dry). This is the gentlest way to recover the solid zwitterion from a deliquesced state.

        References

        • Sigma-Aldrich Technical Bulletin. Karl Fischer Titration: Determination of Water Content in Pyridine and Amines. (Pyridine bases require buffering in KF titration, though the acids are generally stable).

        • BenchChem Purification Guide. Overcoming challenges in the purification of pyridine compounds. (Details azeotropic drying with toluene).

        • RSC CrystEngComm. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation.[2] (Explains the structural basis for hygroscopicity in nicotinic acid derivatives).

        • University of Rochester, Not Voodoo. Drying Methods and Azeotropes.[3] (Standard organic chemistry protocols for azeotropic water removal).

        Sources

        Validation & Comparative

        A Researcher's Guide to the Infrared Spectroscopy of 1,3-Diketo Acids

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures characteristic of the 1,3-diketo acid functionality. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple peak tables to explain the underlying physical organic principles—namely keto-enol tautomerism and intramolecular hydrogen bonding—that govern the appearance of their IR spectra. We will compare the spectra of these molecules to related functional groups and provide actionable experimental protocols to ensure data integrity and accurate interpretation.

        The Core Challenge: Deciphering Tautomeric Equilibria

        The 1,3-diketo acid moiety is not a single, static structure but rather exists in a dynamic equilibrium between its keto and enol forms.[1][2] For most simple aldehydes and ketones, this equilibrium overwhelmingly favors the keto form.[1] However, in 1,3-dicarbonyl systems, the enol tautomer is significantly stabilized, altering the expected spectroscopic features dramatically.[3] The presence of the carboxylic acid group adds another layer of complexity.

        The equilibrium is dictated by several factors, including substitution, conjugation, and, most critically for IR spectroscopy, the formation of a stable six-membered ring via intramolecular hydrogen bonding in the enol form.[1][4]

        Caption: Keto-Enol tautomerism in a generic 1,3-diketo acid.

        Decoding the Infrared Spectrum: Key Vibrational Modes

        The IR spectrum of a 1,3-diketo acid is a composite of signals from both tautomers, though the features of the stabilized enol often dominate.

        The Keto Tautomer: Expected Peaks

        In its pure keto form, the molecule would exhibit distinct absorptions for each functional group:

        • Ketone C=O Stretch: A strong, sharp absorption around 1715 cm⁻¹.[5][6]

        • Carboxylic Acid C=O Stretch: A strong absorption typically found near 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common state for carboxylic acids in condensed phases.[7][8]

        • Carboxylic Acid O-H Stretch: A very broad and strong absorption spanning from 3300 to 2500 cm⁻¹, characteristic of the intermolecularly hydrogen-bonded acid dimer.[5][9]

        The Enol Tautomer: The Signature of Intramolecular H-Bonding

        The formation of the enol tautomer introduces a conjugated system and a powerful intramolecular hydrogen bond, which creates a stable, planar, six-membered ring. This structure is often referred to as a "chelated enol." This has profound and diagnostically crucial effects on the IR spectrum.[3][10]

        Caption: Intramolecular H-bond in the enol tautomer forms a stable ring.

        The key spectral modifications arising from this enol form are:

        • Enolic O-H Stretch: The strong intramolecular hydrogen bond significantly weakens the O-H bond, shifting its stretching frequency to a much lower wavenumber. It appears as a very broad, often weak, absorption in the 3200-2400 cm⁻¹ region.[11] This signal is often masked by or merged with the even broader carboxylic acid O-H stretch.

        • Hydrogen-Bonded C=O Stretch (Ketone): This is a powerful diagnostic peak. The intramolecular hydrogen bond to the ketone's carbonyl oxygen lengthens and weakens the C=O double bond.[3][7] This effect, combined with resonance delocalization, causes a dramatic shift of this absorption to a lower frequency, typically appearing as a strong band in the 1640-1580 cm⁻¹ range.[3][12]

        • C=C Stretch: The enol's C=C double bond, being part of a conjugated system, gives rise to a strong absorption that is often observed near the hydrogen-bonded C=O stretch, typically in the 1640-1540 cm⁻¹ region.[13] Due to their proximity and similar intensities, the C=O and C=C stretching bands may overlap or appear as a broad, complex absorption pattern.

        • Carboxylic Acid C=O Stretch: The carboxylic acid carbonyl is not directly involved in the intramolecular hydrogen bond of the enol system. Therefore, it is expected to absorb at a more conventional frequency, around 1720-1700 cm⁻¹ , typical for a conjugated carboxylic acid dimer.[14]

        Comparative Analysis: A Guide to Differentiation

        Distinguishing a 1,3-diketo acid from structurally similar compounds requires careful attention to the unique combination of peaks arising from its tautomeric nature.

        Functional GroupO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Key Differentiating Features
        1,3-Diketo Acid 3300-2400 (Very Broad, complex)~1710 (Acid), ~1620 (H-bonded Keto) ~1580 Two C=O signals , one significantly lowered by H-bonding. Strong C=C signal.
        β-Diketone 3200-2400 (Very Broad, Enol)~1600 (H-bonded Keto) ~1580 No carboxylic acid bands. Dominated by low-frequency C=O and C=C of the chelated enol.[3][12]
        β-Keto Ester (Weak or absent)~1740 (Ester), ~1720 (Keto)~1650 (Weak)Enolization is less pronounced.[7] Primarily shows two distinct, high-frequency C=O peaks.[7][15][16]
        Carboxylic Acid 3300-2500 (Very Broad)~1710N/ASingle, strong C=O band and a characteristic very broad O-H band.[5][9]
        Simple Ketone N/A~1715N/AA single, strong C=O band around 1715 cm⁻¹.[6][17]

        Experimental Protocol: Acquiring a Validated FTIR Spectrum

        The trustworthiness of an IR spectrum hinges on a meticulous experimental setup. The goal is to obtain a spectrum that accurately reflects the sample's molecular state, minimizing artifacts from sample preparation or the environment.

        Objective: To obtain a high-quality transmission FTIR spectrum of a 1,3-diketo acid sample.

        Methodology: KBr Pellet Technique

        • Material Preparation (The "Why"):

          • Analyte: Ensure the 1,3-diketo acid sample is dry. Water has a strong, broad O-H absorption that can obscure the analyte's O-H region. Use a desiccator or vacuum oven at a gentle temperature if necessary.

          • KBr Powder: Use high-purity, spectroscopy-grade KBr. Crucially, KBr is hygroscopic. It must be dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator immediately prior to use. This prevents a broad water peak from appearing around 3450 cm⁻¹ and a sharp bend at 1640 cm⁻¹, which could interfere with the key C=O/C=C region of the analyte.

        • Sample Grinding & Mixing:

          • Ratio: Weigh approximately 1-2 mg of the analyte and 100-200 mg of the dried KBr. An analyte concentration of ~1% is ideal. Too much sample leads to peak saturation (flat tops), while too little results in a noisy spectrum.

          • Grinding: Use a clean, dry agate mortar and pestle. First, grind the KBr to a fine, consistent powder. Add the analyte and continue to grind the mixture for 2-3 minutes. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering (which causes a sloping baseline) and to ensure homogeneous dispersion.

        • Pellet Pressing:

          • Transfer a portion of the mixture to the KBr pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove adsorbed air, which can cause the pellet to be opaque or brittle.

          • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for about 2 minutes. This sinters the KBr into a transparent or translucent disc.

        • Data Acquisition:

          • Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This is a self-validating step; it measures the instrument's response and the atmospheric composition (H₂O, CO₂) at that moment. This background is subtracted from the sample spectrum to provide the true absorbance of the analyte.

          • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum.

          • Parameters:

            • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

            • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

        Trustworthiness Check: Dilution Study (for Solution-Phase Spectra)

        To definitively confirm that a low-frequency carbonyl peak is due to intramolecular hydrogen bonding, a dilution study can be performed using a non-polar solvent (e.g., CCl₄ or CHCl₃).

        • Intermolecular H-bonds (like those in carboxylic acid dimers) are concentration-dependent. Upon dilution, these bonds break, and the corresponding IR band will shift or change shape.[8][18]

        • Intramolecular H-bonds are concentration-independent.[19] The position of the ~1620 cm⁻¹ C=O band from the chelated enol will not change upon dilution, providing authoritative evidence for its assignment.

        Conclusion

        The infrared spectrum of a 1,3-diketo acid is a distinctive fingerprint of its dominant chelated enol tautomer. The most telling diagnostic features are the simultaneous presence of a carboxylic acid carbonyl peak (~1710 cm⁻¹) and a second, significantly downshifted carbonyl absorption (~1640-1580 cm⁻¹), which is often coupled with a strong C=C stretching vibration. This low-frequency carbonyl band is the hallmark of the strong intramolecular hydrogen bond that stabilizes the enol form. By understanding the interplay of tautomerism and hydrogen bonding and employing rigorous experimental technique, researchers can confidently identify and characterize this important functional group.

        References

        • Schiering, D. W., & Katon, J. E. (1986). Characteristic Infrared Absorption Frequencies of the Enol Group of 1,3-Dicarbonyl Compounds. Applied Spectroscopy, 40(7), 1049-1054. [Link]

        • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

        • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Infrared Spectroscopy. From a university course material compilation. [Link]

        • Chemistry LibreTexts. (n.d.). Ketone infrared spectra. [Link]

        • Gilli, P., & Gilli, G. (2014). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 19(9), 13659-13714. [Link]

        • Univerzita Palackého v Olomouci. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

        • ResearchGate. (n.d.). IR spectra of the three 1,3-diketones of different composition. [Link]

        • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link]

        • SpectraBase. (n.d.). Methyl aceto acetate - Optional[FTIR] - Spectrum. [Link]

        • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

        • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

        • NIST. (n.d.). Acetic acid. NIST Chemistry WebBook. [Link]

        • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

        • Quora. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?[Link]

        • Physics Forums. (2010). Determining keto/enol ratio with IR. [Link]

        • Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Molecules, 25(22), 5438. [Link]

        • ResearchGate. (n.d.). Comparison of FTIR spectrum of evolved gases with acetone and acid acetic spectra. [Link]

        • ResearchGate. (2015). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?[Link]

        • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

        • SpectraBase. (n.d.). Ethylacetoacetate - Optional[FTIR] - Spectrum. [Link]

        • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

        • YouTube. (2022). Effect of intra & intermolecular H-bonding on position of IR spectra...[Link]

        • Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. International Journal of Molecular Sciences, 24(3), 2603. [Link]

        • Cromwell, N. H., et al. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337-3342. [Link]

        • Wren, S. N., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface... The Journal of Physical Chemistry A, 127(18), 4129-4140. [Link]

        • MDPI. (n.d.). Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms. [Link]

        • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. [Link]

        Sources

        Strategic Selection of Reference Standards for 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Reference Standards for 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid Analysis Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

        A Comparative Technical Guide for Pharmaceutical Analysis

        Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

        In the synthesis and stability profiling of Cephalosporin antibiotics (specifically Ceftazidime ), the compound 2,4-Dioxo-4-pyridin-4-ylbutanoic acid (CAS: 63049-38-9) serves as both a critical intermediate and a degradation impurity (often designated as Impurity D or related precursors).

        For the analytical scientist, this molecule presents a "perfect storm" of chromatographic challenges:

        • Keto-Enol Tautomerism: The

          
          -diketone moiety exists in dynamic equilibrium between the diketo and enol forms.[1] In standard Reversed-Phase HPLC (RP-HPLC), this often manifests as peak splitting, fronting, or variable integration areas, threatening the accuracy of quantitative data.
          
        • Amphoteric Nature: The basic pyridine ring (

          
          ) and the acidic carboxylic tail (
          
          
          
          ) create complex ionization behaviors dependent on mobile phase pH.
        • Metal Chelation: The 1,3-dicarbonyl system is a potent chelator of trace metals (Fe, Al) in stainless steel LC systems, leading to severe peak tailing.

        This guide compares the three tiers of reference standards available for this molecule—Pharmacopeial Primary , Certified Secondary (CRM) , and In-House Synthesized —and provides a self-validating analytical protocol to ensure data integrity.

        Comparative Analysis of Reference Standard Tiers

        Selecting the correct standard is a balance of regulatory risk, cost, and availability. The following analysis contrasts the three primary options based on metrological traceability and practical utility.

        Option A: Pharmacopeial Primary Standards (USP/EP)

        The Regulatory Gold Standard

        • Description: Official standards provided by the USP (United States Pharmacopeia) or EP (European Pharmacopoeia).[2][3][4]

        • Metrological Status: Conclusively established. No Certificate of Analysis (CoA) is typically provided because the material is the standard by definition.

        • Best Use Case: Final release testing of API; dispute resolution; calibration of secondary standards.

        • Pros: Absolute regulatory acceptance; no internal characterization required.

        • Cons: Extremely high cost per milligram; frequent stock-outs; restricted quantities (usually 10-20 mg vials).

        Option B: Certified Reference Materials (CRMs)

        The High-Throughput Workhorse

        • Description: Secondary standards produced by ISO 17034 accredited manufacturers (e.g., LGC, Merck/Sigma, specialized synthesis labs).

        • Metrological Status: Traceable.[2][4] Supplied with a comprehensive CoA including mass balance purity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

          
          ) and often qNMR data.
          
        • Best Use Case: Routine QC testing; stability studies; method validation.[5]

        • Pros: High batch availability; detailed CoA provided; significantly lower cost than pharmacopeial standards.

        • Cons: Requires "qualification" against a primary standard for certain strict GMP applications (though ISO 17034 reduces this burden).

        Option C: In-House Synthesized Standards

        The "High Risk, High Reward" Option

        • Description: Material synthesized by the internal medicinal chemistry team or a custom synthesis vendor (CRO).

        • Metrological Status: Unknown until fully characterized.

        • Best Use Case: Early-stage development; impurity identification (RRT determination); stress testing.

        • Pros: Availability of large quantities (grams vs. milligrams); low marginal cost.

        • Cons: Requires expensive, time-consuming orthogonal characterization (H-NMR, C-NMR, MS, TGA, KF) to assign potency; high risk of hidden isomers.

        Comparative Data Summary

        The following table summarizes a representative comparison of these standard types for 2,4-Dioxo-4-pyridin-4-ylbutanoic acid.

        MetricPharmacopeial (USP/EP)Certified Secondary (CRM)In-House Synthesized
        Assay Purity Assigned 100.0% (per definition)98.5% ± 0.5% (Mass Balance)Variable (90-99%)
        Traceability AbsoluteTraceable to SI/PrimaryInternal only
        Water Content Negligible/DefinedQuantified (KF titration)High Risk (Hygroscopic)
        Cost Efficiency Low (
        
        
        )
        High (
        
        
        )
        Medium (Labor intensive)
        Lead Time 1-4 Weeks (Stock dependent)2-5 Days2-6 Weeks (Synthesis + Analysis)
        Documentation Label text onlyFull CoA (NMR, HPLC, TGA)Raw Data only

        Workflow Visualization: The Qualification Hierarchy

        The following diagram illustrates the logical flow for establishing a working standard for routine analysis, ensuring metrological traceability.

        ReferenceStandardWorkflow cluster_0 Metrological Traceability Chain Primary Pharmacopeial Primary Standard (USP/EP) Qual Qualification / Comparison Test (Direct HPLC Comparison) Primary->Qual Reference Value CRM Certified Reference Material (ISO 17034) CRM->Qual Candidate Material InHouse In-House / Custom Synthesis InHouse->Qual Candidate Material (Requires Full Characterization first) Working Qualified Working Standard (Assigned Potency) Qual->Working If RSD < 1.0% & Retention Time Match Routine Routine QC Analysis (Batch Release/Stability) Working->Routine Used for Daily Calibration

        Figure 1: The hierarchy of reference standard qualification. Secondary and In-House standards must be qualified against the Primary standard to establish a valid "Working Standard" for GMP environments.

        Validated Analytical Protocol

        To accurately compare these standards, you must use a method that resolves the tautomerism issue . A standard C18 method often fails. The following protocol uses pH control and temperature to force the equilibrium into a single, sharp peak (or consistently coalesced peak).

        Method: Ion-Suppression RP-HPLC with Temperature Control
        • Objective: Quantify 2,4-Dioxo-4-pyridin-4-ylbutanoic acid while suppressing keto-enol peak splitting.

        • Principle: Acidic pH suppresses the carboxylic acid ionization (

          
          ) and protonates the pyridine, while elevated temperature (
          
          
          
          ) increases the rate of keto-enol interconversion, coalescing the split peaks into a single average peak.
        Instrumentation & Conditions
        • System: HPLC with PDA/UV detector (Quaternary pump preferred).

        • Column: C18 End-capped,

          
           (e.g., Waters Symmetry or Agilent Zorbax). Note: High carbon load prevents dewetting.
          
        • Wavelength:

          
           (Primary), 
          
          
          
          (Secondary).
        • Column Temperature:

          
            (Critical for peak coalescence).
          
        • Flow Rate:

          
          .
          
        Mobile Phase Preparation[6]
        • Buffer (Mobile Phase A):

          
           Potassium Phosphate Monobasic (
          
          
          
          ) adjusted to pH 2.5 with Orthophosphoric Acid.
          • Why? Low pH suppresses the carboxylic acid ionization and stabilizes the molecule.

        • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

        Gradient Program
        Time (min)% Buffer (A)% Acetonitrile (B)
        0.0955
        15.07030
        20.07030
        21.0955
        30.0955
        Self-Validating System Suitability Criteria
        • Tailing Factor (

          
          ):  Must be 
          
          
          
          . If tailing occurs, add 0.1 mM EDTA to the mobile phase to chelate trace iron in the system.
        • Peak Integrity: Visual inspection must show a single peak. If a "shoulder" appears, increase column temperature to

          
          .
          
        • RSD: Inject the Reference Standard 5 times. Area RSD must be

          
          .
          

        Decision Logic: Handling Tautomerism

        The most common failure mode in analyzing this standard is misinterpreting tautomers as impurities. Use this logic flow to troubleshoot.

        TautomerLogic Start Observe Split/Broad Peak for Reference Standard CheckTemp Check Column Temp Start->CheckTemp IncreaseTemp Increase Temp to 45-50°C CheckTemp->IncreaseTemp If < 35°C CheckpH Check Mobile Phase pH CheckTemp->CheckpH If Temp is OK Result Peak Coalescence? IncreaseTemp->Result LowerpH Adjust pH to < 2.5 CheckpH->LowerpH If pH > 3.0 LowerpH->Result SinglePeak Proceed to Validation Result->SinglePeak Yes StillSplit Suspect Degradation (Decarboxylation) Result->StillSplit No

        Figure 2: Troubleshooting logic for distinguishing between keto-enol tautomerism and actual degradation.

        References

        • European Pharmacopoeia (Ph.[5] Eur.). Chapter 5.12. Reference Standards. Strasbourg, France: EDQM. [Link]

        • Royal Society of Chemistry. Solvent effect on keto–enol tautomerism in a new β-diketone. (Mechanistic background on tautomerism analysis). [Link]

        Sources

        A Comparative Guide to the Potency of Pyridine vs. Phenyl Diketo Acid Inhibitors

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, scientists, and drug development professionals navigating the landscape of enzyme inhibition, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall viability of a drug candidate. Among the prominent classes of inhibitors targeting metalloenzymes, diketo acids have emerged as a powerful and versatile pharmacophore. This guide provides an in-depth, objective comparison of the potency of two key subclasses of diketo acid inhibitors: those bearing a pyridine ring versus those with a phenyl ring. By synthesizing experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in their drug discovery endeavors.

        The Diketo Acid Pharmacophore: A Master Key for Metalloenzyme Inhibition

        At the heart of this inhibitor class lies the α,γ-diketo acid (DKA) moiety, a structural motif with a remarkable ability to chelate divalent metal ions, such as Mg²⁺ or Mn²⁺, which are essential for the catalytic activity of numerous enzymes. This metal-chelating property is the cornerstone of their inhibitory mechanism. Enzymes like HIV-1 integrase, hepatitis C virus (HCV) NS5B polymerase, and bacterial DNA gyrase rely on a precise arrangement of metal ions within their active sites to facilitate nucleic acid processing. Diketo acid inhibitors effectively hijack this machinery, forming a stable complex with the metal cofactors and preventing the binding and processing of the natural substrate.[1][2][3]

        The general mechanism involves the diketo acid positioning itself within the active site to coordinate with the catalytic metal ions, thereby blocking the substrate from accessing these crucial cofactors. This mode of action is highly effective and has been a fertile ground for the development of potent antiviral and antibacterial agents.[3][4]

        cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor Enzyme Metalloenzyme Metal_Ions Mg²⁺/Mn²⁺ Cofactors Enzyme->Metal_Ions binds Substrate Substrate Metal_Ions->Substrate Blocked Diketo_Acid Diketo Acid Inhibitor Diketo_Acid->Metal_Ions chelates Substrate->Metal_Ions requires for catalysis

        Caption: General mechanism of diketo acid inhibitors.

        Phenyl Diketo Acid Inhibitors: The Archetype

        The initial exploration into diketo acid inhibitors heavily featured the phenyl ring as the pendant aromatic group. This scaffold provided a robust platform for understanding the fundamental structure-activity relationships (SAR) of this inhibitor class.

        Structure-Activity Relationship (SAR) of Phenyl Diketo Acids

        The potency of phenyl diketo acid inhibitors is significantly influenced by the nature and position of substituents on the phenyl ring. Early studies on inhibitors of HIV-1 integrase and HCV NS5B polymerase revealed several key principles:

        • The Diketo Acid Moiety is Essential: The 1,3-dicarbonyl system is critical for metal chelation and, consequently, for inhibitory activity.[3]

        • Aromaticity is Key: The phenyl ring engages in crucial π-π stacking interactions with aromatic amino acid residues in the enzyme's active site, contributing to binding affinity.

        • Substituent Effects: The electronic and steric properties of substituents on the phenyl ring can dramatically modulate potency. For instance, in the context of M. tuberculosis malate synthase inhibitors, ortho-substituents on the phenyl ring were found to enhance compound stability and, in some cases, improve the half-maximal inhibitory concentration (IC50).[5]

        Potency Profile

        Phenyl diketo acid derivatives have demonstrated potent inhibition against a range of targets. For example, certain phenyl diketo acids have exhibited IC50 values in the nanomolar range against HIV-1 integrase and HCV NS5B polymerase.[1][6] One of the early and potent phenyl diketo acid inhibitors of HIV-1 integrase, L-731,988, displayed an IC50 of 100 nM for the strand transfer reaction.[1]

        Pyridine-Containing Diketo Acid Inhibitors: The Privileged Scaffold

        While the phenyl ring laid the groundwork, the introduction of a pyridine ring as the aromatic component marked a significant advancement in the development of diketo acid inhibitors, particularly in the context of anti-HIV therapeutics. The pyridine scaffold is often referred to as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules.[7][8]

        The Advantages of the Pyridine Ring

        The substitution of a phenyl ring with a pyridine ring, a bioisosteric replacement, introduces a nitrogen atom into the aromatic system, which confers several advantageous properties:

        • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, forming an additional interaction with the target enzyme, which can lead to enhanced binding affinity and potency.[9]

        • Improved Physicochemical Properties: The pyridine nitrogen can improve aqueous solubility and other pharmacokinetic properties, which are crucial for a compound's druglikeness.[8][10]

        • Modulation of Electronic Properties: The electron-withdrawing nature of the pyridine ring can influence the electronic properties of the molecule, potentially leading to more favorable interactions within the active site.

        Potency Profile and Clinical Success

        The impact of the pyridine scaffold is most evident in the development of HIV-1 integrase inhibitors. A striking testament to its success is that four of the five FDA-approved HIV-1 integrase inhibitors—Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir—contain a pyridine or a related nitrogen-containing heterocyclic moiety.[6] These drugs exhibit potent antiviral activity, with IC50 values in the low nanomolar range.[6]

        For instance, pyridine carboxamide-based inhibitors of HCV NS5B polymerase have been developed with IC50 values as low as 14 nM.[11]

        Head-to-Head Potency Comparison: A Data-Driven Analysis

        Inhibitor ClassTarget EnzymeReported IC50 RangeKey Observations
        Phenyl Diketo Acids HIV-1 Integrase100 nM to low µM[1]Foundational scaffold, potency highly dependent on phenyl ring substitutions.
        HCV NS5B Polymerase45 nM to low µM[6]Potent inhibition demonstrated, with optimization leading to nanomolar activity.
        M. tuberculosis Malate Synthase20 nM to >100 µM[5]Highly potent inhibitors identified, but with a narrow SAR for the aromatic group.
        Pyridine-Containing Inhibitors HIV-1 IntegraseLow nM to sub-µM[2][6]Scaffold present in four out of five approved drugs, indicating high clinical efficacy.
        HCV NS5B Polymerase14 nM to low µM[11]Pyridine carboxamides (not strictly diketo acids but related) show excellent potency.
        M. tuberculosis Malate SynthaseInactive[5]In this specific enzyme, pyridine-based diketo acids were found to be inactive.

        Note: The IC50 values are collated from various studies and should be interpreted with the understanding that experimental conditions may differ.

        The data suggests that both scaffolds can yield highly potent inhibitors. However, the remarkable clinical success of pyridine-containing HIV-1 integrase inhibitors strongly implies that the pyridine ring offers a superior combination of potency and drug-like properties for this particular target. The observation that pyridine-based diketo acids were inactive against M. tuberculosis malate synthase highlights the target-specific nature of SAR and the importance of empirical testing.[5]

        cluster_Phenyl Phenyl Diketo Acid cluster_Pyridine Pyridine Diketo Acid Phenyl_Potency Potency (IC50) Target_Enzyme Target Enzyme Phenyl_Potency->Target_Enzyme inhibits Phenyl_SAR Established SAR (π-π stacking) Phenyl_SAR->Phenyl_Potency influences Pyridine_Potency Potency (IC50) Pyridine_Potency->Target_Enzyme inhibits Pyridine_Advantages Additional Advantages (H-bonding, Solubility) Pyridine_Advantages->Pyridine_Potency enhances

        Caption: Comparative factors influencing the potency of phenyl vs. pyridine diketo acid inhibitors.

        Experimental Protocol: Determination of IC50 for Enzyme Inhibitors

        To ensure the trustworthiness and reproducibility of potency data, a standardized experimental protocol for determining the half-maximal inhibitory concentration (IC50) is essential. The following is a generalized protocol for an in vitro enzyme inhibition assay.

        Materials
        • Purified target enzyme

        • Substrate for the enzyme

        • Assay buffer specific to the enzyme

        • Test compounds (pyridine and phenyl diketo acid inhibitors) dissolved in a suitable solvent (e.g., DMSO)

        • 96-well microplates

        • Microplate reader capable of detecting the reaction product (e.g., absorbance, fluorescence)

        Procedure
        • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

        • Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed amount of the enzyme to each well, followed by the serially diluted test compounds. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme, for background correction). Incubate the plate for a predetermined period at the optimal temperature for the enzyme to allow for inhibitor binding.

        • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

        • Reaction Monitoring: Monitor the formation of the product over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorometric).

        • Data Analysis:

          • Calculate the initial reaction rates for each inhibitor concentration.

          • Normalize the rates relative to the uninhibited control (100% activity).

          • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

          • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

        A Prepare Serial Dilutions of Inhibitors B Add Enzyme and Inhibitor to 96-well Plate A->B C Incubate for Inhibitor Binding B->C D Initiate Reaction with Substrate C->D E Monitor Product Formation (Plate Reader) D->E F Calculate Reaction Rates E->F G Normalize Data and Plot Dose-Response Curve F->G H Determine IC50 Value G->H

        Caption: Workflow for IC50 determination of enzyme inhibitors.

        Conclusion

        Both pyridine and phenyl diketo acid inhibitors are potent classes of compounds that effectively target metalloenzymes through a well-defined metal chelation mechanism. While phenyl diketo acids represent a foundational scaffold with demonstrated high potency, the pyridine ring has emerged as a "privileged" scaffold, particularly in the realm of anti-HIV drug discovery. The success of multiple FDA-approved pyridine-containing HIV-1 integrase inhibitors underscores the advantages conferred by the pyridine nitrogen in terms of enhanced binding interactions and improved pharmacokinetic properties.

        The choice between a pyridine and a phenyl scaffold will ultimately depend on the specific target enzyme and the desired pharmacological profile. This guide provides a framework for understanding the key differences in their potency and the underlying structural and mechanistic principles. Researchers are encouraged to use this information to guide their own inhibitor design and optimization efforts, with the ultimate goal of developing novel and effective therapeutics.

        References

        • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]

        • Papachristos, A., & Petrou, A. (2023). Design of novel bioisosteres of beta-diketo acid inhibitors of HIV-1 integrase. PubMed. [Link]

        • Wang, Z., et al. (2008). Efficient synthesis and utilization of phenyl-substituted heteroaromatic carboxylic acids as aryl diketo acid isosteres in the design of novel HIV-1 integrase inhibitors. PubMed. [Link]

        • Krieger, I. V., et al. (2012). Structure-guided Discovery of Phenyl diketo-acids as Potent Inhibitors of M. tuberculosis Malate Synthase. ACS Chemical Biology, 7(12), 2036-2045. [Link]

        • Beare, K. D., et al. (2012). Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond. Current Medicinal Chemistry, 19(8), 1177-1192. [Link]

        • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]

        • Al-Mawsawi, L. Q., et al. (2015). Novel dimeric aryldiketo containing inhibitors of HIV-1 integrase: Effects of the phenyl substituent and the linker orientation. ResearchGate. [Link]

        • Billamboz, M., et al. (2011). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Molecules, 16(10), 8387-8411. [Link]

        • Saini, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 64(21), 15497-15547. [Link]

        • Neamati, N., et al. (2005). Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase. Journal of Medicinal Chemistry, 48(25), 7877-7888. [Link]

        • Hazuda, D. J., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]

        • Zelinsky Institute of Organic Chemistry. (2023). Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. Zelinsky Institute of Organic Chemistry. [Link]

        • Summa, V., et al. (2010). Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase. ACS Medicinal Chemistry Letters, 1(9), 466-471. [Link]

        • Shukla, R., et al. (2021). Structure-based discovery of phenyl-diketo acids derivatives as Mycobacterium tuberculosis malate synthase inhibitors. Journal of Biomolecular Structure & Dynamics, 39(8), 2945-2958. [Link]

        • El-Sayed, M. A. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

        • Burli, R. W., et al. (2013). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 4(6), 562-566. [Link]

        • Wang, Y., et al. (2015). Series of diketo acid derivatives and their IC50 values (μM) for transcription inhibition activity. ResearchGate. [Link]

        • Olsen, D. B., et al. (2006). Discovery and characterization of substituted diphenyl heterocyclic compounds as potent and selective inhibitors of hepatitis C virus replication. Antimicrobial Agents and Chemotherapy, 50(10), 3433-3443. [Link]

        • Zhang, L., et al. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. [Link]

        • An, Q., et al. (2008). Pyridofuran substituted pyrimidine derivatives as HCV replication (replicase) inhibitors. ResearchGate. [Link]

        • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

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        Safety Operating Guide

        2,4-Dioxo-4-pyridin-4-ylbutanoic acid proper disposal procedures

        Author: BenchChem Technical Support Team. Date: February 2026

        Operational Directive: Beyond the SDS

        While standard Safety Data Sheets (SDS) provide generic "P501: Dispose of contents/container" instructions, this guide addresses the specific chemical behavior of 2,4-dioxo-4-pyridin-4-ylbutanoic acid .

        As a beta-diketo acid containing a pyridine ring, this compound presents two specific operational risks often overlooked in general waste protocols:

        • Thermal Instability: Beta-keto acids are prone to decarboxylation under heat.[1] Waste containers stored in direct sunlight or near heat sources can pressurize due to

          
           evolution.[1]
          
        • NOx Generation: The pyridine nitrogen will generate nitrogen oxides (

          
          ) during combustion.[1] Your waste manifest must flag this for incineration at a facility equipped with appropriate scrubbers.[1]
          

        Chemical Profile & Hazard Assessment

        Verify these parameters against your specific lot analysis.

        ParameterDataOperational Implication
        CAS Number 51073-61-7Unique identifier for waste manifests.[1]
        Molecular Formula
        
        
        High oxygen content; supports combustion.[1]
        Acidity (pKa) ~2-3 (Carboxylic), ~5 (Pyridine H+)Dual behavior: Soluble in both strong base and strong acid.[1]
        GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, goggles) required.[1]
        RCRA Status Not Listed (P/U List)*See Regulatory Section below.[1]
        Incompatibilities Strong Oxidizers, Strong Bases, MetalsDo not mix with metal salts (chelation risk) or nitrates.[1]

        Waste Stream Segregation Protocol

        This is the core logistical requirement. Improper segregation is the #1 cause of rejected waste pickups.[1]

        A. Solid Waste (Pure Compound)[1]
        • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Avoid metal containers due to potential corrosion/chelation.[1]

        • Labeling: Must read "Hazardous Waste - Solid Organic Acid."[1]

        • Special Note: Add the constituent "Pyridine Derivative" to the label. This alerts the disposal facility to the nitrogen content.[1]

        B. Liquid Waste (Mother Liquors/Solvents)[1]
        • Aqueous Streams:

          • Check pH.[1] If pH < 2, the stream is Corrosive (D002) .[1]

          • Do NOT neutralize in the waste container (exothermic risk).[1] Neutralize before adding to the waste carboy if your permit allows elementary neutralization.[1] Otherwise, label as "Acidic Aqueous Waste."

        • Organic Streams:

          • Segregate based on halogen content.[1]

          • Non-Halogenated: If dissolved in Ethanol/Methanol/DMSO.[1]

          • Halogenated: If dissolved in DCM/Chloroform.[1]

        Decision Logic: Disposal Workflow

        The following diagram outlines the decision tree for processing this specific compound.

        DisposalWorkflow Start Waste Generation: 2,4-Dioxo-4-pyridin-4-ylbutanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerS Container: HDPE Wide Mouth Solid->ContainerS LabelS Label: 'Solid Organic Acid' (Flag: Pyridine Derivative) ContainerS->LabelS Incinerate Disposal Method: Incineration w/ Scrubber LabelS->Incinerate SolventCheck Solvent Base? Liquid->SolventCheck OrgSolv Organic Solvent SolventCheck->OrgSolv AqSolv Aqueous SolventCheck->AqSolv HaloCheck Halogenated? OrgSolv->HaloCheck pHCheck pH < 2? AqSolv->pHCheck BinHalo Bin: Halogenated Waste HaloCheck->BinHalo Yes BinNonHalo Bin: Non-Halogenated Waste HaloCheck->BinNonHalo No BinAq Bin: Aqueous Acid Waste pHCheck->BinAq Yes (Corrosive) pHCheck->BinAq No (Toxic) BinHalo->Incinerate BinNonHalo->Incinerate BinAq->Incinerate

        Figure 1: Operational decision tree for segregating 2,4-Dioxo-4-pyridin-4-ylbutanoic acid waste streams.

        Spill Response (Immediate Action)

        Trustworthiness Check: Do not use paper towels for large acid spills; they increase surface area for evaporation and are flammable.[1]

        • Isolate: Evacuate the immediate area (10 ft radius).

        • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

        • Neutralization (Solid Spill):

          • Do not sweep dry dust (inhalation hazard).[1]

          • Cover with a wet absorbent pad or lightly mist with water to prevent dust generation, then scoop into a disposal container.[1]

        • Neutralization (Liquid Spill):

          • Cover spill with Sodium Bicarbonate (

            
            )  or a commercial acid neutralizer.[1]
            
          • Observation: Wait for bubbling (

            
             evolution) to cease.[1]
            
          • Test: Use pH paper to confirm pH is between 6-8.[1]

          • Cleanup: Absorb the neutralized slurry with vermiculite or clay absorbent.[1]

        • Disposal of Debris: All spill debris must be treated as hazardous chemical waste, not trash.[1]

        Regulatory & Compliance Context (RCRA)

        • Classification: This specific CAS is not listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists [1].[1]

        • Characteristic Waste: However, because it is a pyridine derivative, it may exhibit toxicity characteristics if leached.[1] Furthermore, aqueous solutions with pH < 2 are automatically D002 (Corrosive) .[1]

        • Pyridine Rule: Pure Pyridine is U196.[1] While this is a derivative, many institutions conservatively manage all pyridine-ring-containing waste as if it carries the U-list hazards to ensure compliance during incineration [2].[1]

        Final Recommendation: Always manifest this waste for High-Temperature Incineration .[1] Landfilling is chemically irresponsible for water-soluble pyridine derivatives due to groundwater mobility risks.[1]

        References

        • U.S. Environmental Protection Agency (EPA). List of Hazardous Substances and Reportable Quantities (40 CFR 302.4).[1] Available at: [Link][1]

        • National Institutes of Health (NIH) - PubChem. Pyridine Safety and Hazards Summary.[1] Available at: [Link][1]

        Sources

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